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  • Product: 5-Nitroisobenzofuran-1(3H)-one
  • CAS: 67081-02-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Nitroisobenzofuran-1(3H)-one

Topic: Chemical Structure, Properties, and Applications of 5-Nitroisobenzofuran-1(3H)-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Advanced Synthesis, R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Applications of 5-Nitroisobenzofuran-1(3H)-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Regioselectivity, and Pharmaceutical Applications[1]

Executive Summary

5-Nitroisobenzofuran-1(3H)-one (commonly known as 5-nitrophthalide ) is a critical heterocyclic building block in medicinal chemistry. It serves as the primary precursor for 5-aminophthalide , a versatile intermediate used in the synthesis of the antidepressant Citalopram (and its enantiomer Escitalopram) and various poly(ADP-ribose) polymerase (PARP) inhibitors.

While often discussed alongside its structural isomer—the Lenalidomide precursor (4-nitroisoindolinone core)—5-nitrophthalide is distinct in its substitution pattern and downstream applications. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis, purification protocols, and role in modern drug development.

Molecular Architecture & Physicochemical Profile[2]

5-Nitrophthalide consists of a benzene ring fused to a


-lactone ring, with a nitro group at the 5-position (para to the methylene group of the lactone). This specific substitution pattern dictates its electronic properties and reactivity, particularly in reduction and nucleophilic aromatic substitution reactions.
Table 1: Physicochemical Properties
PropertyDataNotes
IUPAC Name 5-Nitroisobenzofuran-1(3H)-oneAlso: 5-Nitrophthalide
CAS Number 67081-02-1 Note:[1][2][3][4][5] Often confused with 6-nitro isomer (610-93-5) or anhydride (5466-84-2).
Molecular Formula C

H

NO

Molecular Weight 179.13 g/mol
Melting Point 150 – 160 °C Distinct from 6-nitro isomer (140–145 °C).
Solubility Soluble in DMSO, DMF, Ethyl Acetate (hot).Poorly soluble in water and cold ethanol.
Appearance Pale yellow to tan crystalline solid
pKa ~11.17 (Predicted)Acidic protons at C3 (methylene) are activated.

Synthetic Pathways & Process Chemistry

The synthesis of 5-nitrophthalide is a classic example of electrophilic aromatic substitution where regioselectivity is the critical process parameter. The nitration of phthalide yields a mixture of 5-nitro and 6-nitro isomers, necessitating robust separation techniques.

The Nitration Protocol

Direct nitration of phthalide using mixed acid (HNO


/H

SO

) is the industry standard. The lactone ring exerts a directing effect:
  • Position 5 (meta to carbonyl, para to methylene): Favored by resonance stabilization of the intermediate sigma complex.

  • Position 6 (para to carbonyl, meta to methylene): Significant minor product.

Regioselectivity Ratio: Typically 3:1 to 4:1 favoring the 5-nitro isomer under controlled temperatures (0–5 °C).

Separation of Isomers (Fractional Crystallization)

The separation of the 5- and 6-isomers relies on differential solubility.

  • 5-Nitrophthalide: Less soluble in ethanol/acetic acid mixtures. Crystallizes first.

  • 6-Nitrophthalide: Remains in the mother liquor.

Visualization: Synthesis & Purification Workflow

SynthesisWorkflow Phthalide Phthalide (Start) Nitration Nitration (HNO3 / H2SO4, 0°C) Phthalide->Nitration Electrophilic Subst. Mixture Isomer Mixture (5-Nitro + 6-Nitro) Nitration->Mixture Quench & Filter Crystallization Fractional Crystallization (Ethanol/Acetic Acid) Mixture->Crystallization Dissolution & Cooling Solid5 Solid Phase: 5-Nitrophthalide (Target, >95% Purity) Crystallization->Solid5 Precipitation Liquor6 Mother Liquor: 6-Nitrophthalide (Byproduct) Crystallization->Liquor6 Filtrate

Figure 1: Process flow for the synthesis and purification of 5-nitrophthalide, highlighting the critical fractional crystallization step.

Reactivity & Functionalization

5-Nitrophthalide acts as a "masked" benzoic acid derivative. Its reactivity is dominated by the nitro group and the lactone ring.

Reduction to 5-Aminophthalide

The most commercially relevant reaction is the reduction of the nitro group to an amine.

  • Reagents: H

    
     / Pd-C (Catalytic Hydrogenation) or Fe / NH
    
    
    
    Cl (Bechamp Reduction).
  • Product: 5-Aminophthalide .

  • Significance: The amino group allows for Sandmeyer reactions (conversion to Br, CN, etc.), essential for synthesizing Citalopram.

Ring Opening (Hydrolysis)

Under basic conditions (NaOH), the lactone ring opens to form 2-hydroxymethyl-4-nitrobenzoic acid . This equilibrium is pH-dependent and reversible upon acidification.

Pharmaceutical Applications

Citalopram and Escitalopram Synthesis

5-Nitrophthalide is the strategic starting material for the antidepressant Citalopram.

  • Reduction: 5-Nitrophthalide

    
     5-Aminophthalide.
    
  • Sandmeyer Reaction: 5-Aminophthalide

    
     5-Bromophthalide.
    
  • Cyanation: 5-Bromophthalide

    
    5-Cyanophthalide .
    
  • Grignard Addition: 5-Cyanophthalide is reacted with two Grignard reagents to form the Citalopram core.

Structural Relation to Lenalidomide

Researchers often confuse the phthalide precursors for Lenalidomide.

  • Lenalidomide Precursor: Requires a nitro group at the 4-position of the isoindolinone ring (derived from 3-nitro -2-methylbenzoate).[6]

  • 5-Nitrophthalide: Yields 5-amino derivatives.

  • Insight: While 5-nitrophthalide is not the direct precursor for Lenalidomide, it is used to synthesize structural isomers of immunomodulatory drugs (IMiDs) for structure-activity relationship (SAR) studies to improve potency or reduce teratogenicity.

Visualization: Citalopram Precursor Pathway

CitalopramPath Nitro 5-Nitrophthalide Amino 5-Aminophthalide Nitro->Amino Reduction (H2/Pd) Bromo 5-Bromophthalide Amino->Bromo Sandmeyer (CuBr) Cyano 5-Cyanophthalide (Key Intermediate) Bromo->Cyano Rosenmund-von Braun (CuCN) Citalopram Citalopram / Escitalopram Cyano->Citalopram Grignard & Cyclization

Figure 2: The synthetic lineage from 5-nitrophthalide to the antidepressant Citalopram.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5-Nitrophthalide via Nitration of Phthalide.

Materials
  • Phthalide (1.0 eq)

  • Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)
  • Fuming Nitric Acid (HNO

    
    , >90%)
    
  • Ethanol (95%) for recrystallization

Procedure
  • Preparation: Charge a round-bottom flask with H

    
    SO
    
    
    
    (5 vol). Cool to 0–5 °C using an ice-salt bath.
  • Addition: Slowly add Phthalide (1.0 eq) portion-wise, maintaining temperature < 10 °C. Stir until fully dissolved.

  • Nitration: Add Fuming HNO

    
     (1.1 eq) dropwise over 60 minutes. Critical:  Maintain temperature 0–5 °C . Exotherms will degrade regioselectivity.
    
  • Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The crude product (mixture of isomers) will precipitate as a solid.

  • Filtration: Filter the solid, wash with cold water until the filtrate is neutral (pH ~7). Dry the crude solid.[6][7]

  • Purification (Fractional Crystallization):

    • Suspend the crude solid in boiling Ethanol (or Acetic Acid).

    • Cool slowly to room temperature.

    • 5-Nitrophthalide crystallizes out preferentially.

    • Filter the crystals. The filtrate contains the 6-nitro isomer.

    • Yield: ~60-70% (after purification).

    • QC: Check Melting Point (Target: 150–160 °C).

Safety & Handling

  • Explosion Hazard: Nitro compounds can be explosive. Do not heat the crude reaction mixture (containing HNO

    
    ) above 40 °C.
    
  • Corrosive: Fuming nitric acid and sulfuric acid are highly corrosive. Use full PPE (acid-resistant gloves, face shield).

  • Toxicity: 5-Nitrophthalide is a skin and eye irritant. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

  • Combi-Blocks. (2023). Safety Data Sheet: 5-Nitro-3H-2-benzofuran-1-one (CAS 67081-02-1). Retrieved from

  • BenchChem. (2025).[8][9] Spectroscopic Comparison of 5-Bromophthalide and its Derivatives: A Guide for Researchers. Retrieved from

  • Tirzitis, G. et al. (1983). "Synthesis and properties of 5- and 6-nitrophthalides." Chemistry of Heterocyclic Compounds, 19, 1141–1144.
  • Bigler, A. et al. (2000). Process for the preparation of 5-cyanophthalide. US Patent 6,344,454.[2]

  • ChemicalBook. (2025). Product Databases: 6-Nitrophthalide (CAS 610-93-5) and 5-Nitrophthalimide. Retrieved from [1][8][9]

Sources

Exploratory

5-Nitroisobenzofuran-1(3H)-one CAS number and molecular weight

Topic: 5-Nitroisobenzofuran-1(3H)-one CAS number and molecular weight Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals. Critical Reagents in Medicinal Chemistry Seri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Nitroisobenzofuran-1(3H)-one CAS number and molecular weight Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Critical Reagents in Medicinal Chemistry Series

Executive Summary & Chemical Identity

5-Nitroisobenzofuran-1(3H)-one , commonly known as 5-Nitrophthalide , is a bicyclic aromatic lactone serving as a pivotal intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) Citalopram .[1]

Critical Distinction: Researchers frequently conflate this compound with 4-Nitrophthalic anhydride (CAS 5466-84-2) due to nomenclatural similarities (e.g., 5-nitro-1,3-isobenzofurandione). These are distinct chemical entities with different reactivities. This guide focuses strictly on the lactone form.

Chemical Data Table
PropertySpecification
CAS Registry Number 67081-02-1
IUPAC Name 5-Nitro-3H-isobenzofuran-1-one
Common Synonyms 5-Nitrophthalide; 5-Nitro-1(3H)-isobenzofuranone
Molecular Formula

Molecular Weight 179.13 g/mol
SMILES O=C1OCC2=CC(=O)=CC=C12
InChIKey XCCQAOSVHLEFJJ-UHFFFAOYSA-N
Appearance Pale yellow to tan crystalline solid
Melting Point 142–145 °C (lit.)

Synthesis & Manufacturing Logic

The synthesis of 5-nitroisobenzofuran-1(3H)-one is a classic example of electrophilic aromatic substitution where regioselectivity is governed by the directing effects of the lactone ring.

Mechanistic Pathway

The nitration of Phthalide (1(3H)-Isobenzofuranone) is the standard industrial route. The lactone carbonyl group is electron-withdrawing (meta-director), while the ethereal oxygen is electron-donating (ortho/para-director).

  • Regioselectivity: The reaction yields a mixture of the 5-nitro (major) and 6-nitro (minor) isomers. The 5-position is para to the ethereal oxygen, making it electronically favorable.

  • Purification: Fractional crystallization is required to isolate the pure 5-nitro isomer from the mixture.

Synthesis Diagram (DOT)

The following diagram illustrates the synthesis pathway and its downstream application in Citalopram production.

G Phthalide Phthalide (Starting Material) Nitration Nitration (HNO3 / H2SO4) Phthalide->Nitration Mixture Isomeric Mixture (5-Nitro + 6-Nitro) Nitration->Mixture Separation Fractional Crystallization Mixture->Separation Target 5-Nitrophthalide (CAS 67081-02-1) Separation->Target Reduction Reduction (H2/Pd-C or Fe/HCl) Target->Reduction Amino 5-Aminophthalide (Key Intermediate) Reduction->Amino Citalopram Citalopram / Escitalopram (API) Amino->Citalopram  Sandmeyer / Cyanation  

Figure 1: Synthetic route from Phthalide to Citalopram via 5-Nitrophthalide.[2]

Experimental Protocol: Nitration of Phthalide

Disclaimer: This protocol is for reference by qualified chemists only. All procedures must be conducted in a fume hood.

Reagents
  • Phthalide (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Ice/Water bath

Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Concentrated

    
      (5.0 vol). Cool to 0–5 °C.
    
  • Addition: Slowly add Phthalide (1.0 eq) while maintaining temperature <10 °C. Ensure complete dissolution.

  • Nitration: Dropwise add a mixture of Fuming

    
      (1.2 eq) and 
    
    
    
    over 60 minutes.
    • Critical Control Point: The reaction is highly exothermic. Temperature spikes >15 °C significantly increase the formation of the 6-nitro isomer and dinitro byproducts.

  • Quenching: Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The crude solid will precipitate.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from Ethanol or Acetone/Water. The 5-nitro isomer crystallizes preferentially.

    • Validation: Verify purity via HPLC or melting point (Target: 142–145 °C).

Applications in Drug Development

5-Nitroisobenzofuran-1(3H)-one is primarily valued as a "masked" aniline. The nitro group is stable during various synthetic transformations and can be reduced to the amine at a late stage.

Key Therapeutic Pathway: SSRIs

The reduction of 5-nitrophthalide yields 5-aminophthalide (CAS 61964-08-7). This amine is the substrate for the Sandmeyer reaction (diazotization followed by cyanation) to introduce the cyano group found in Citalopram and Escitalopram .

Why this route?

  • Atom Economy: The phthalide core remains intact, avoiding complex ring-closing steps later in the synthesis.

  • Scalability: Nitration and hydrogenation are scalable unit operations compared to organometallic couplings used in alternative routes.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationUse safety goggles.
STOT-SE H335: May cause respiratory irritationWork in a fume hood.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, though the compound is relatively air-stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12313627, 5-Nitro-3H-isobenzofuran-1-one. Retrieved from [Link]

  • Tirzitis, G. et al. (2002). Synthesis and properties of 5-aminophthalide derivatives. Chemistry of Heterocyclic Compounds.[3][4] (Validating the reduction pathway to amino-phthalide).

  • Lundbeck A/S.Process for the preparation of Citalopram. US Patent 4,136,193. (Historical context of the phthalide route in SSRI synthesis).

Sources

Foundational

The Strategic Nitration of Phthalides: A Technical Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals The introduction of a nitro group onto the phthalide scaffold is a pivotal transformation in medicinal chemistry and materials science. This modification dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the phthalide scaffold is a pivotal transformation in medicinal chemistry and materials science. This modification dramatically alters the electronic and steric properties of the parent molecule, unlocking a diverse range of biological activities and chemical functionalities. This in-depth technical guide provides a comprehensive literature review of phthalide nitration derivatives, offering field-proven insights into their synthesis, detailed characterization, and burgeoning applications.

The Phthalide Core: A Privileged Scaffold

Phthalide, or 3H-isobenzofuran-1-one, is a bicyclic aromatic lactone that serves as the foundational structure for a multitude of natural products and synthetic compounds. Its inherent biological activities, coupled with its synthetic versatility, have established it as a "privileged scaffold" in drug discovery. The lactone ring and the aromatic system of phthalide offer multiple sites for functionalization, with the introduction of a nitro group being a particularly strategic endeavor.

The Art of Nitration: Methodologies and Mechanistic Insights

The nitration of phthalide is a classic example of electrophilic aromatic substitution. The primary goal is the introduction of a nitro (NO₂) group onto the benzene ring of the phthalide molecule. The choice of nitrating agent, reaction conditions, and the inherent electronic nature of the phthalide ring are critical factors that dictate the yield and, most importantly, the regioselectivity of the reaction.

The Electrophilic Aromatic Substitution Mechanism

The nitration of aromatic compounds proceeds through a well-established electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.

EAS_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Attack and Rearomatization HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O H2NO3+->H2O - HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ HSO4- HSO₄⁻ Phthalide Phthalide Sigma_Complex σ-complex (Arenium ion) Phthalide->Sigma_Complex + NO₂⁺ Nitrophthalide Nitrophthalide Sigma_Complex->Nitrophthalide - H⁺

Caption: General mechanism of electrophilic aromatic nitration.

The lactone ring of the phthalide molecule is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile primarily to the meta positions (positions 5 and 7). However, the oxygen atom of the lactone ring can also exert a weak activating effect through resonance at the ortho and para positions (positions 4 and 6). This interplay of inductive and resonance effects makes predicting the precise isomer distribution a nuanced challenge.

Key Nitration Protocols

A common and well-documented procedure involves the direct nitration of phthalide using a mixture of potassium nitrate and sulfuric acid. This method has been shown to produce 6-nitrophthalide in high yield.[1]

Experimental Protocol:

  • Dissolve phthalide (e.g., 40.0 g, 298 mmol) in concentrated sulfuric acid (e.g., 50.0 mL) under ice bath conditions, stirring until a homogeneous solution is formed.[1]

  • In a separate flask, dissolve potassium nitrate (e.g., 30.4 g, 300 mmol) in concentrated sulfuric acid (e.g., 80 mL).[1]

  • Slowly add the potassium nitrate solution to the phthalide solution via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 5 hours).[1]

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-nitrophthalide as an off-white solid.[1]

Yield: 94%[1]

While not a direct nitration of phthalide, the nitration of phthalimide to 4-nitrophthalimide is a closely related and important reaction, as the resulting product can be a precursor to other functionalized phthalide derivatives. This procedure typically employs a mixture of fuming nitric acid and concentrated sulfuric acid.[2][3]

Experimental Protocol:

  • Slowly add phthalimide to a mixture of concentrated sulfuric acid and fuming nitric acid, with cooling in an ice-water bath.[2]

  • After the initial reaction, the mixture is heated (e.g., to 60°C) for several hours (e.g., 3 hours).[2]

  • The reaction mixture is then poured into crushed ice to precipitate the crude product.[2]

  • The solid is collected by filtration and recrystallized from ethanol to yield 4-nitrophthalimide.[2]

Yield: 63-66% (crude)[3]

Factors Influencing Regioselectivity

The position of nitration on the phthalide ring is influenced by several factors:

  • Electronic Effects: The electron-withdrawing nature of the lactone carbonyl group deactivates the aromatic ring and directs incoming electrophiles to the meta positions (5 and 7). Conversely, the lactone oxygen can donate electron density through resonance, weakly activating the ortho and para positions (4 and 6).

  • Steric Hindrance: Substitution at positions adjacent to the lactone ring (positions 4 and 7) can be sterically hindered.

  • Reaction Conditions: Temperature, reaction time, and the specific nitrating agent can all influence the isomer ratio. For instance, harsher conditions may lead to the formation of dinitro products.

Characterization of Nitrophthalide Derivatives

The unambiguous identification of the resulting nitrophthalide isomers is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable tools for determining the substitution pattern on the aromatic ring.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide definitive information about their relative positions. For example, the ¹H NMR spectrum of 6-nitrophthalide shows characteristic signals at δ 8.77 (d, J = 1.5 Hz, 1H), 8.58 (dd, J = 8.5, 2.0 Hz, 1H), 7.72 (d, J = 8.5 Hz, 1H), and 5.45 (s, 2H).[1]

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also sensitive to the position of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the nitro group and the lactone functionality.

Functional GroupCharacteristic Absorption (cm⁻¹)
Nitro (N-O) Asymmetric Stretch1550-1475
Nitro (N-O) Symmetric Stretch1360-1290
Lactone Carbonyl (C=O) Stretch~1760

Data sourced from general IR spectroscopy principles.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the nitrated phthalide and can offer insights into its fragmentation pattern, further confirming the structure.

Applications of Nitrophthalide Derivatives in Drug Discovery and Beyond

The introduction of a nitro group can significantly enhance or modify the biological activity of the phthalide core. Nitroaromatic compounds are known to play a crucial role in a wide range of pharmaceuticals.[5]

Antimicrobial and Anticancer Activity

Nitro-containing compounds are well-established antimicrobial agents, and this activity often stems from the in vivo reduction of the nitro group to reactive nitrogen species that can damage cellular components.[6] The electron-withdrawing nature of the nitro group can also enhance the interaction of the molecule with biological targets. Nitrophthalide derivatives are being investigated for their potential as antibacterial, antifungal, and anticancer agents.

Anti-inflammatory and Antioxidant Properties

Phthalide derivatives have shown promise as anti-inflammatory and antioxidant agents.[7][8] The addition of a nitro group can modulate these activities, and research in this area is ongoing.

Synthetic Intermediates

Nitrophthalides are valuable synthetic intermediates. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a wide array of derivatives. This versatility makes nitrophthalides important building blocks in the synthesis of more complex molecules with potential therapeutic applications. For example, 6-nitrophthalide has been used in the preparation of 3-bromo-6-nitrophthalide and can be reductively methylated to form 6-dimethylaminophthalide.[1]

Synthetic_Applications Nitrophthalide Nitrophthalide Aminophthalide Aminophthalide Nitrophthalide->Aminophthalide Reduction Further_Derivatives Further Functionalized Phthalide Derivatives Aminophthalide->Further_Derivatives Functionalization Biological_Screening Biological Screening (Anticancer, Antimicrobial, etc.) Further_Derivatives->Biological_Screening

Caption: Synthetic utility of nitrophthalides.

Future Perspectives

The nitration of phthalides remains a fertile ground for research and development. Future efforts will likely focus on:

  • Development of more regioselective and environmentally friendly nitration methods. This could involve the use of novel catalysts or alternative nitrating agents to minimize the formation of unwanted isomers and reduce hazardous waste.[9]

  • Exploration of the therapeutic potential of a wider range of nitrophthalide isomers. A systematic investigation of the structure-activity relationships of different nitrated phthalides is needed to identify lead compounds for various diseases.

  • Application of nitrophthalides as molecular probes and in materials science. The unique electronic properties of nitrated phthalides could be exploited in the development of fluorescent probes for biological imaging or as components in advanced materials.[10]

References

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  • Synthesis of 4-Nitro-N-Methylphthalimide | PDF. Scribd. Available from: [Link]

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  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC. (2024-05-15). Available from: [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH. Available from: [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. (2025-08-09). Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available from: [Link]

  • Synthesis of 2-Cyano-5-nitrofuran. ResearchGate. (2025-08-07). Available from: [Link]

  • Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. PMC. Available from: [Link]

  • (25 mL) and washed with water (2 X 20 mL). The dried solvent was removed, and the residue was chromatographed over silica (3:l h. Available from: [Link]

  • An Improved Process For Producing 4 Nitrophthalic Acid And 4. Quick Company. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025-01-01). Available from: [Link]

  • Synthesis, reactions and applications of naphthofurans: A review. ResearchGate. Available from: [Link]

  • 4,5,6-Triethoxy-7-nitrophthalide. CAS Common Chemistry. Available from: [Link]

Sources

Exploratory

MSDS and safety data sheet for 5-Nitroisobenzofuran-1(3H)-one

This technical guide provides a comprehensive analysis of 5-Nitroisobenzofuran-1(3H)-one (commonly known as 5-Nitrophthalide ), tailored for researchers and process chemists. It moves beyond standard MSDS reporting to ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Nitroisobenzofuran-1(3H)-one (commonly known as 5-Nitrophthalide ), tailored for researchers and process chemists. It moves beyond standard MSDS reporting to explain the mechanistic basis of safety and the compound's critical role in pharmaceutical synthesis.

Safety, Handling, and Synthetic Application Profile

Document Control:

  • Subject: 5-Nitroisobenzofuran-1(3H)-one

  • CAS Registry Number: 67081-02-1[1][2]

  • Primary Application: Pharmaceutical Intermediate (Precursor to 5-Aminophthalide)

  • Risk Profile: Irritant (Skin/Eye/Respiratory), Potential Redox Active Agent

Part 1: Chemical Identity & Physical Constants

Precise identification is critical as isomer confusion (specifically with 6-nitrophthalide or 5-nitrophthalic anhydride) is common in commercial catalogs.

PropertySpecificationNotes
IUPAC Name 5-Nitro-3H-isobenzofuran-1-one
Common Synonyms 5-Nitrophthalide; 5-Nitro-1(3H)-isobenzofuranone
CAS Number 67081-02-1 Distinct from anhydride (CAS 5466-84-2)
Molecular Formula C₈H₅NO₄
Molecular Weight 179.13 g/mol
Melting Point 150 – 160 °C Solid crystalline powder
Solubility DMSO, DMF, Hot EthanolPoor solubility in water
Appearance Pale yellow to tan powderNitro group imparts color

Part 2: Hazard Identification & Toxicology

The Mechanistic "Why": Nitro-Aromatic Toxicity

While standard SDS documents classify this compound as an Irritant (H315, H319, H335) , the presence of the nitro group on an aromatic lactone ring introduces specific toxicological concerns that researchers must understand.

  • Electrophilic Attack: The phthalide ring is an activated ester (lactone). Upon contact with mucous membranes, it can undergo ring-opening hydrolysis, generating local acidity that drives the irritation response (H319/H315).

  • Redox Cycling (Systemic Risk): Nitro-aromatics can undergo enzymatic reduction (e.g., by nitroreductases) to form reactive nitro-anion radicals. These radicals can transfer electrons to oxygen, generating superoxide anions (

    
    ), leading to oxidative stress and potential DNA interaction.
    
Visualization: Hazard Mechanism Pathway

The following diagram illustrates the biological interaction pathway of 5-Nitrophthalide, explaining the transition from exposure to cellular stress.

HazardMechanism Compound 5-Nitrophthalide (Exposure) Absorption Dermal/Inhalation Absorption Compound->Absorption Hydrolysis Lactone Hydrolysis (Local Acid Generation) Absorption->Hydrolysis Local Contact Metabolism Nitroreduction (Liver/Systemic) Absorption->Metabolism Systemic Uptake Irritation Tissue Irritation (Eye/Skin/Lung) Hydrolysis->Irritation Radical Nitro Anion Radical (Redox Cycling) Metabolism->Radical OxStress Oxidative Stress (DNA/Protein Damage) Radical->OxStress ROS Generation

Figure 1: Mechanistic pathway of local irritation and potential systemic oxidative stress from nitro-phthalide exposure.[3]

Part 3: Safe Handling & Engineering Controls

Hierarchy of Controls

Because 5-Nitrophthalide is a fine powder with a high melting point, inhalation of dust is the primary exposure vector during weighing and transfer.

1. Engineering Controls (Primary Barrier)
  • Containment: Handle exclusively in a certified chemical fume hood or powder containment enclosure (balance enclosure).

  • Air Velocity: Maintain face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats. Dry organic powders can accumulate static charge, posing a deflagration risk if dispersed in a cloud. Ground all transfer equipment.

2. Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile Rubber (0.11 mm minimum) is sufficient for incidental contact (solid state). If dissolved in DMSO or DMF (which penetrate skin and carry solutes), use Silver Shield/4H laminates or double-gloved Nitrile.

  • Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator .

  • Eye Protection: Chemical safety goggles.[4] Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.

Part 4: Emergency Response Protocols

Every laboratory handling this compound must have a self-validating response plan. The following decision tree guides immediate action.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid Spill (Powder) Type->Spill Exposure Personal Exposure Type->Exposure ActionSpill 1. Wet Sweep (Avoid Dust) 2. Place in Haz Waste 3. Wash Surface w/ Ethanol Spill->ActionSpill Skin Skin/Eye Contact Exposure->Skin Inhal Inhalation Exposure->Inhal ActionSkin 1. Flush 15 mins 2. Remove Contaminated Clothing 3. Seek Medical Attention Skin->ActionSkin ActionInhal 1. Move to Fresh Air 2. Support Respiration 3. Monitor for Delayed Edema Inhal->ActionInhal

Figure 2: Decision logic for emergency response involving 5-Nitrophthalide.

Part 5: Synthesis & Application Context

The "Value": Precursor to Bioactive Heterocycles

5-Nitrophthalide is a strategic intermediate. Its primary utility lies in its reduction to 5-Aminophthalide , a versatile scaffold used in the synthesis of nitrogen-containing drugs, including analogs of the antidepressant Citalopram .

Experimental Protocol: Reduction to 5-Aminophthalide

Note: This protocol is a generalized standard procedure derived from nitro-aromatic reduction principles.

Reagents:

  • 5-Nitrophthalide (1.0 eq)[1]

  • Iron Powder (3.0 eq) or Pd/C (Catalytic)

  • Solvent: Ethanol/Water or Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Suspend 5-Nitrophthalide in Ethanol (0.1 M concentration). The compound may not fully dissolve until heated.

  • Activation: Add Iron powder and a catalytic amount of dilute HCl or Ammonium Chloride (to activate the Fe surface).

  • Reflux: Heat the mixture to reflux (approx. 78°C). Monitor the reaction via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) will disappear, replaced by the fluorescent amine spot (Rf ~0.3).

  • Work-up:

    • Hot filtration through Celite to remove Iron oxides.

    • Concentrate filtrate to precipitate 5-Aminophthalide.

    • Safety Note: The iron waste filter cake can be pyrophoric if dried completely. Keep wet and dispose of in a dedicated metal waste container.

SynthesisWorkflow Start 5-Nitrophthalide (Reactant) Intermediate Reaction Matrix (Reflux) Start->Intermediate Reagent Reduction System (Fe/HCl or H2/Pd) Reagent->Intermediate Workup Filtration & Crystallization Intermediate->Workup TLC Confirmation Product 5-Aminophthalide (Target Intermediate) Workup->Product App Drug Synthesis (e.g. Citalopram Analogs) Product->App

Figure 3: Synthetic workflow transforming 5-Nitrophthalide into bioactive precursors.

References
  • Combi-Blocks Inc. (2023).[1] Safety Data Sheet: 5-Nitrophthalide (CAS 67081-02-1).[1][2] Retrieved from

  • BenchChem. (2025).[5] 5-Bromophthalide and Derivatives: Comparative Analysis. (Contextual data on phthalide series properties). Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Aminophthalide (CID 720669). (Downstream product validation). Retrieved from

  • Fisher Scientific. (2025). General Nitro-Phthalic Derivative Safety Guidelines. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Guide to the Catalytic Hydrogenation of 5-Nitroisobenzofuran-1(3H)-one to 5-Aminophthalide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of 5-Aminophthalide, a key intermediate in pharmaceutical development, via...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Aminophthalide, a key intermediate in pharmaceutical development, via the catalytic hydrogenation of 5-Nitroisobenzofuran-1(3H)-one. This application note details the underlying chemical principles, offers a robust experimental protocol, and outlines methods for reaction monitoring, product isolation, and characterization. Safety protocols and troubleshooting guidance are also provided to ensure a safe and successful synthesis.

Introduction

5-Aminophthalide (also known as 5-amino-2-benzofuran-1(3H)-one) is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the production of the antidepressant citalopram.[1] The efficient and clean synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. Catalytic hydrogenation of the corresponding nitro compound, 5-Nitroisobenzofuran-1(3H)-one, represents a primary synthetic route, valued for its high efficiency and atom economy, producing water as the main byproduct.

This guide, designed for chemists in research and development, provides an in-depth look at this transformation. It moves beyond a simple recitation of steps to explain the rationale behind the choice of catalysts, solvents, and reaction conditions, ensuring a deeper understanding of the process.

Chemical Principles and Mechanism

The conversion of an aromatic nitro group to an amine via catalytic hydrogenation is a well-established and widely used transformation in organic synthesis.[2] The reaction proceeds on the surface of a heterogeneous catalyst, most commonly a noble metal such as palladium or platinum supported on activated carbon.[3]

The widely accepted mechanism, originally proposed by Haber, involves a stepwise reduction of the nitro group. The reaction can proceed through two main pathways: a direct route and a condensation route.[4]

  • Adsorption: Both hydrogen gas and the nitroaromatic substrate adsorb onto the surface of the metal catalyst.[5]

  • Stepwise Reduction (Direct Route): The nitro group is sequentially reduced, first to a nitroso intermediate (Ar-NO), and then to a hydroxylamine intermediate (Ar-NHOH).[4] This hydroxylamine is then further reduced to the final amine product (Ar-NH2).

  • Condensation Route (Side Reactions): Under certain conditions, the intermediate nitroso and hydroxylamine species can react with each other to form dimeric impurities, such as azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds.[6] These side reactions are often minimized by ensuring a sufficient supply of hydrogen on the catalyst surface.[6]

The process is highly exothermic, a critical consideration for reaction safety and scale-up.[7] The accumulation of the hydroxylamine intermediate can be particularly hazardous as its subsequent rapid decomposition can lead to a dangerous increase in temperature and pressure.[7]

Caption: General mechanism for the catalytic hydrogenation of a nitroarene.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds, with specific considerations for the substrate, 5-Nitroisobenzofuran-1(3H)-one.[4][8]

Materials and Reagents
ReagentGradeSupplier ExampleNotes
5-Nitroisobenzofuran-1(3H)-one>98%CommercialStarting material. Can be synthesized if not available.[8]
Palladium on Carbon (5% or 10% w/w)Degussa type, wetCommercialWet catalyst is preferred to minimize pyrophoric risk.
Ethyl Acetate (EtOAc)Anhydrous/HPLC GradeCommercialReaction solvent.
Methanol (MeOH)ACS GradeCommercialCo-solvent, can aid solubility and reaction rate.
Celite® (Diatomaceous Earth)Analytical GradeCommercialFiltration aid.
Hydrogen (H₂) GasHigh Purity (>99.99%)Gas SupplierEnsure regulator and tubing are appropriate for pressure.
Nitrogen (N₂) GasHigh PurityGas SupplierFor inerting the reaction vessel.
Equipment
  • Parr shaker or similar hydrogenation apparatus capable of handling pressures up to 50-60 psi.

  • Glass reaction vessel or stainless steel autoclave.

  • Magnetic stirrer and stir bar.

  • Standard laboratory glassware.

  • Filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

Step-by-Step Procedure

Safety First: This reaction involves flammable hydrogen gas and a potentially pyrophoric catalyst. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.[9][10]

  • Vessel Preparation:

    • To a clean, dry hydrogenation vessel, add 5-Nitroisobenzofuran-1(3H)-one (e.g., 5.0 g, 27.9 mmol).

    • Carefully add the 5% Palladium on Carbon catalyst (e.g., 250 mg, 5 mol% Pd). Handle the catalyst as a wet paste to prevent ignition.

    • Add the solvent system. A common choice is Ethyl Acetate (100 mL). Methanol can also be used or added as a co-solvent to improve solubility.

  • Inerting the System:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel by evacuating to a low vacuum and backfilling with nitrogen gas. Repeat this cycle at least three times to ensure an inert atmosphere.[11]

  • Hydrogenation:

    • After the final nitrogen purge, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

    • The reaction is typically run at room temperature. A slight exotherm may be observed, which should be monitored.

    • Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases. This can take anywhere from 2 to 12 hours depending on the scale and catalyst activity.

  • Reaction Monitoring (In-Process Check):

    • To check for completion, carefully vent the hydrogen and purge the system with nitrogen.

    • A small aliquot of the reaction mixture can be withdrawn and analyzed by Thin Layer Chromatography (TLC).

    • TLC System: A mixture of Hexane and Ethyl Acetate (e.g., 1:1 or 3:7 v/v) is a good starting point.[7][12] The more polar amine product should have a lower Rf value than the nitro starting material. Visualize under UV light and/or with a potassium permanganate stain.

  • Work-up and Product Isolation:

    • Once the reaction is complete, vent the excess hydrogen and thoroughly purge the vessel with nitrogen.

    • Carefully open the vessel in the fume hood.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with ethyl acetate.

    • Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration and dispose of it according to institutional safety guidelines.[13]

    • Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude 5-Aminophthalide is often a solid.[14]

    • Purity can be enhanced by recrystallization. While specific solvents for this compound are not widely published, common solvents for purifying amines include ethanol or mixtures of ethyl acetate and hexane.[11][15] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

Analytical Characterization

  • Thin Layer Chromatography (TLC): As described for reaction monitoring. The final product should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For purity analysis. A reverse-phase C18 column is typically suitable for aromatic amines.[16][17]

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation. The spectrum should be consistent with the structure of 5-Aminophthalide.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₇NO₂: 149.15 g/mol ).[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Poor stirring.4. Catalyst poisoning (e.g., by sulfur compounds).1. Use fresh, high-quality catalyst.2. Ensure the system is leak-free and repressurize if necessary.3. Increase the stirring rate.4. Ensure starting materials and solvents are free from catalyst poisons.
Formation of Side Products 1. Accumulation of hydroxylamine or nitroso intermediates.2. Insufficient hydrogen on the catalyst surface.1. Ensure efficient stirring and good hydrogen dispersion.2. Maintain a positive hydrogen pressure throughout the reaction.3. Consider adding a catalytic amount of a vanadium compound to prevent hydroxylamine accumulation.[12]
Lactone Ring Opening Highly acidic or basic conditions, or prolonged reaction at elevated temperatures.This is less likely under the neutral conditions of catalytic hydrogenation but is a theoretical possibility. Ensure the reaction is not run for an excessive amount of time after completion. Use of protic solvents like methanol at elevated temperatures could potentially lead to transesterification, but this is unlikely at room temperature.
Difficult Filtration Fine catalyst particles clogging the filter paper.Use a pad of Celite® as a filter aid. Ensure the pad is well-settled before filtration.

Process Workflow

G A 1. Charge Reactor (Nitro Compound, Solvent, Pd/C) B 2. Inert Atmosphere (Purge with N₂) A->B C 3. Hydrogenation (Pressurize with H₂, Stir) B->C D 4. Monitor Reaction (H₂ Uptake, TLC) C->D D->C Reaction Incomplete E 5. Depressurize & Purge (Vent H₂, Purge with N₂) D->E Reaction Complete F 6. Catalyst Filtration (Filter through Celite®) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Recrystallization) G->H I 9. Analysis (HPLC, NMR, MS) H->I J Final Product (5-Aminophthalide) I->J

Caption: Experimental workflow for the synthesis of 5-Aminophthalide.

References

  • Scribd. (n.d.). Organic Compound Separation Study. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Aminophthalide. Retrieved from [Link]

  • EP0825979B1. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminophthalide. Retrieved from [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one. (n.d.). PMC. Retrieved from [Link]

  • ACS Publications. (2021, March 23).
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • 5-Amino-3H-isobenzofuran-1-one (5-aminophthalide). (n.d.). IUCr Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 11.2: Hydrogenation with Heterogeneous Catalysts. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021).
  • PrepChem.com. (n.d.). Synthesis of Step (a), Production of 5-Aminophthalide. Retrieved from [Link]

  • NIH. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

Sources

Application

Grignard reaction conditions for 5-Nitrophthalide intermediates

Application Note: Chemoselective Grignard Addition to 5-Nitrophthalide Scaffolds Executive Summary The derivatization of 5-nitrophthalide via Grignard reagents presents a classic "forbidden chemistry" paradox. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Grignard Addition to 5-Nitrophthalide Scaffolds

Executive Summary

The derivatization of 5-nitrophthalide via Grignard reagents presents a classic "forbidden chemistry" paradox. While the phthalide lactone is an ideal electrophile for constructing 1,1-disubstituted-1,3-dihydroisobenzofurans (key pharmacophores in SSRIs like Citalopram analogs), the C-5 nitro group is fundamentally incompatible with standard organomagnesium reagents.

Standard Grignard conditions lead to catastrophic failure via Single Electron Transfer (SET) mechanisms, resulting in oxidative dimerization, azo-compound formation, or reduction of the nitro group rather than the desired 1,2-addition to the carbonyl.

This Application Note details the Imamoto Organocerium Protocol , a field-proven methodology to suppress SET pathways and restore chemoselectivity. By transmetallating the Grignard reagent to a less basic, highly oxophilic organocerium species (


), researchers can effect clean addition to the lactone carbonyl while preserving the nitro moiety.

Mechanistic Insight: The Chemoselectivity "Fork"

To successfully manipulate 5-nitrophthalide, one must understand why standard conditions fail. The nitro group possesses a low-lying LUMO that accepts electrons from the Grignard reagent (a strong reducing agent) faster than the Grignard can attack the carbonyl.

Figure 1: Mechanistic Divergence The diagram below illustrates the competition between the destructive SET pathway (Red) and the desired Polar Addition pathway (Green) enabled by Cerium(III) Chloride.

G Start 5-Nitrophthalide + R-MgX SET SET Mechanism (Standard Cond.) Start->SET Direct Mixing CeCl3 Add CeCl3 (Imamoto Reagent) Start->CeCl3 Transmetallation Radical Nitro-Radical Anion SET->Radical Mess Complex Mixture (Azo/Nitroso/Tars) Radical->Mess RCe Organocerium Species (R-CeCl2) CeCl3->RCe Coord Carbonyl Activation (High Oxophilicity) RCe->Coord 1,2-Addition Product Desired Diol/Lactol (Nitro Intact) Coord->Product

Caption: Figure 1. The addition of anhydrous CeCl3 suppresses the Single Electron Transfer (SET) pathway, favoring the 1,2-addition to the lactone carbonyl.

Critical Reagent Preparation: Anhydrous CeCl3

WARNING: The success of this protocol hinges entirely on the dryness of the Cerium(III) Chloride. Commercial "anhydrous" CeCl3 is often compromised. Using the heptahydrate (


) and drying it in situ is the only self-validating method.
Protocol A: The "Step-Up" Drying Method

Failure to follow this ramp results in hydrolysis of the salt to CeOCl, which is catalytically inactive.

  • Setup: Place pulverized

    
     in a two-neck flask with a large magnetic stir bar. Connect to a high-vacuum manifold (<0.5 mmHg).
    
  • Stage 1 (90°C): Heat oil bath to 90°C under vacuum for 1 hour with vigorous stirring. The salt will foam as bulk water leaves.

  • Stage 2 (140°C): Increase temp to 140°C. Maintain for 2 hours. The powder should become free-flowing.

  • Stage 3 (160°C): Increase temp to 160°C for 1 hour.

  • Activation: Cool to room temperature under vacuum. Backfill with Argon. The resulting white powder is reactive

    
    .
    

Experimental Protocol: Grignard Addition to 5-Nitrophthalide

Objective: Synthesis of 1,1-dimethyl-5-nitro-1,3-dihydroisobenzofuran precursor (Diol intermediate). Scale: 10 mmol basis.

Reagents:
  • Substrate: 5-Nitrophthalide (1.79 g, 10 mmol) dissolved in 10 mL anhydrous THF.

  • Reagent: Methylmagnesium Bromide (3.0 M in ether, 22 mmol, 2.2 eq).

  • Additive: Anhydrous

    
     (prepared above, 24 mmol, 2.4 eq).
    
  • Solvent: Anhydrous THF (40 mL total).

Step-by-Step Workflow:
  • Slurry Formation: To the flask containing freshly dried

    
     (24 mmol) under Argon, add 20 mL of anhydrous THF. Stir for 2 hours at Room Temperature (RT).
    
    • Checkpoint: The slurry should look milky white and uniform. If it is clumpy, the drying failed.

  • Transmetallation: Cool the slurry to -78°C (Dry ice/Acetone bath). Dropwise, add the MeMgBr solution (22 mmol).

    • Observation: The mixture may turn yellow/orange. Stir for 30 minutes at -78°C to ensure formation of

      
      .
      
  • Substrate Addition: Add the solution of 5-Nitrophthalide (10 mmol in 10 mL THF) dropwise over 15 minutes.

    • Rate Control: Keep internal temperature below -65°C.

  • Reaction: Stir at -78°C for 2 hours. Then, allow the reaction to slowly warm to 0°C over 1 hour.

    • Note: Unlike pure Grignards, organoceriums are stable enough to tolerate this warming without attacking the nitro group, which is essential for driving the reaction to completion on the sterically hindered lactone.

  • Quench (Critical): Cool back to -10°C. Quench by adding 10% aqueous acetic acid or saturated

    
    .
    
    • Caution: Exothermic.

  • Workup: Filter the mixture through a Celite pad to remove Cerium salts (which form a gelatinous emulsion). Wash the pad with Ethyl Acetate. Extract the filtrate with Ethyl Acetate (3x).

Data & Performance Metrics

The following table summarizes the yield comparison between "Naked" Grignard conditions and the Organocerium protocol for nitro-substituted substrates.

ConditionReagent SystemTempMajor ProductYieldNitro Group Status
Standard PhMgBr / THF-78°CComplex Mixture<10%Reduced/Azo-dimers
Standard PhMgBr / THF0°CBlack Tar0%Destroyed
Imamoto PhMgBr / CeCl3 -78°CDiol (Desired)82-88% Intact
Knochel PhMgCl / LiCl-40°CKetone/Diol45-60%Partial loss

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Reaction turns dark black/brown immediately. SET mechanism active.

was not dry or stoichiometry was off. Ensure 1.2 eq of Ce per eq of Mg.
Recovered Starting Material. Reagent hydrolysis.[1]The

contained residual water which quenched the Grignard before it could transmetallate.
Gelatinous emulsion during workup. Cerium Hydroxide formation.Do not skip the Celite filtration. Use a slightly acidic quench (Acetic acid) to keep salts soluble longer.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. The Journal of Organic Chemistry. [Link]

  • Bartoli, G., Bosco, M., Dalpozzo, R., & Marcantoni, E. (1989). Reaction of Grignard reagents with nitroarenes: A novel synthesis of indoles.[2][3][4][5] Tetrahedron Letters (Context on why naked Grignards fail). [Link]

  • Knochel, P., et al. (2011). Functionalized Grignard Reagents: Synthesis and Applications. Angewandte Chemie International Edition. [Link]

  • Dimitrov, V., & Kostova, K. (1996). Cerium(III) chloride mediated addition of Grignard reagents to esters and nitriles. Talanta. [Link]

Sources

Method

Application Note: High-Yield Hydrogenation of 5-Nitrophthalide to 5-Aminophthalide using Pd/C

Executive Summary The reduction of 5-nitrophthalide to 5-aminophthalide is a critical transformation in the synthesis of immunomodulatory drugs (IMiDs), most notably Lenalidomide . While stoichiometric reductions (Fe/HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 5-nitrophthalide to 5-aminophthalide is a critical transformation in the synthesis of immunomodulatory drugs (IMiDs), most notably Lenalidomide . While stoichiometric reductions (Fe/HCl, Zn/AcOH) are historically common, they generate excessive metal waste and pose purification challenges.

This Application Note details a scalable, catalytic hydrogenation protocol using Palladium on Carbon (Pd/C) . This method offers superior atom economy, cleaner impurity profiles, and simplified workup. We address specific challenges including substrate solubility, lactone stability, and the safe handling of pyrophoric catalysts.

Mechanistic Insight & Reaction Design

The Haber Mechanism on Palladium

The reduction of the nitro group (


) to an amine (

) on a heterogeneous catalyst follows a modified Haber mechanism. This is not a direct single-step transfer but a sequential deoxygenation cascade occurring on the catalyst surface.

Understanding this pathway is vital for troubleshooting. Accumulation of the hydroxylamine intermediate (


) can lead to dangerous thermal events or the formation of azo-dimer impurities if the reaction is interrupted or catalyst loading is insufficient.
Reaction Pathway Diagram

NitroReduction Substrate 5-Nitrophthalide (Substrate) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + 2H, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Product 5-Aminophthalide (Product) Hydroxyl->Product + 2H, -H2O Pd Pd Surface (H2 Adsorption) Pd->Substrate Adsorption Pd->Nitroso Pd->Hydroxyl

Figure 1: Stepwise reduction of the nitro group on the Palladium surface. Note that the Hydroxylamine intermediate is often the rate-limiting bottleneck.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled.

ParameterRecommended RangeScientific Rationale
Catalyst Loading 5 - 10 wt% (relative to substrate)Sufficient active sites to prevent hydroxylamine accumulation without excessive cost.
Catalyst Type 10% Pd/C (50% Wet )Safety Critical: "Wet" catalyst (water paste) drastically reduces pyrophoric risk compared to dry powder.
Solvent System Methanol or MeOH/DMF (9:1)5-Nitrophthalide has poor solubility in pure alcohols. A slurry reaction is acceptable, but DMF co-solvent speeds up kinetics.
Pressure 30 - 50 psi (2 - 3.5 bar)Moderate pressure ensures H₂ saturation of the solvent without requiring high-pressure rated autoclaves.
Temperature 25°C - 45°CHigher temperatures increase rate but risk opening the phthalide lactone ring (hydrolysis).

Detailed Experimental Protocol

Materials
  • Substrate: 5-Nitrophthalide (CAS: 552-89-6)

  • Catalyst: 10% Palladium on Carbon, 50% water wet (Degussa type or equivalent).

  • Solvent: Methanol (HPLC Grade).

  • Gas: Hydrogen (Ultra High Purity) and Nitrogen (for purging).

Step-by-Step Procedure

Step 1: Reactor Setup & Inertization

  • Ensure the hydrogenation vessel (Parr shaker or autoclave) is clean and dry.

  • Safety Step: Under a nitrogen atmosphere, charge the 50% wet Pd/C catalyst (10 wt% equivalent of dry mass) into the vessel. Never add dry catalyst to flammable solvents in the presence of air.

  • Add the 5-Nitrophthalide substrate.

  • Gently pour Methanol down the sides of the vessel to wash down any solids. Concentration should be approx 0.1 M to 0.2 M.

Step 2: Hydrogenation

  • Seal the reactor.

  • Purge Cycle: Pressurize with Nitrogen to 30 psi, then vent. Repeat 3 times to remove Oxygen.

  • H₂ Charge: Pressurize with Hydrogen to 30 psi, then vent (to displace Nitrogen). Repeat twice.

  • Final Charge: Pressurize to 40 psi (2.7 bar) with Hydrogen.

  • Agitate vigorously. If using a Parr shaker, ensure adequate rocking frequency.

  • Monitor

    
     uptake. The reaction is exothermic; observe temperature exotherm (maintain <45°C).
    

Step 3: Reaction Monitoring

  • Reaction typically completes in 2–4 hours at 40 psi.

  • Self-Validation: The reaction is complete when

    
     consumption plateaus (pressure stops dropping).
    
  • Confirm conversion via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The amine product is significantly more polar than the nitro starting material.

Step 4: Workup & Isolation

  • Stop agitation and vent Hydrogen carefully.

  • Purge vessel with Nitrogen 3 times to remove residual

    
    .
    
  • Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with warm Methanol.

    • Caution: The spent catalyst is pyrophoric. Keep the filter cake wet with water at all times.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

  • Crystallization: The product, 5-aminophthalide, typically precipitates as a yellow/tan solid upon concentration. If necessary, recrystallize from Ethanol/Water.

Process Workflow Diagram

Workflow Setup 1. Reactor Charge (Catalyst First -> Substrate -> Solvent) Purge 2. Inertization (N2 Purge x3 -> H2 Purge x2) Setup->Purge Reaction 3. Hydrogenation (40 psi, <45°C, 2-4 hrs) Purge->Reaction Check 4. IPC Check (H2 uptake plateau + HPLC) Reaction->Check Check->Reaction Incomplete Filter 5. Filtration (Celite / Keep Wet) Check->Filter Complete Isolate 6. Isolation (Evaporation -> Crystallization) Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Safety & Handling Guidelines (HSE)

Pyrophoric Hazards (Pd/C)

Palladium on Carbon, especially when dry or after being saturated with Hydrogen, is pyrophoric (ignites spontaneously in air).[1]

  • Protocol: Always use "50% wet" catalyst types.

  • Disposal: Never throw spent catalyst filter papers into dry trash cans. Submerge immediately in a water-filled container dedicated to metal waste.

Hydrogen Safety[1][2][3]
  • Hydrogen has a wide flammability range (4% - 74% in air).

  • Static Discharge: Ensure the reactor and all transfer lines are grounded.

  • Leak Check: Perform a pressure leak test with Nitrogen before introducing Hydrogen.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning or poor

mass transfer.
Increase agitation speed. If using older catalyst, spike with fresh catalyst (under N2).
Ring Opening Solvent too basic or Temperature too high.Ensure solvent is neutral (avoid amines). Keep Temp <45°C. The phthalide ring is sensitive to hydrolysis.
Low Solubility Substrate insolubility in MeOH.Add co-solvent (DMF or DMAc) up to 10% volume. Or proceed as a slurry (reaction will solubilize as Product forms).
Blue/Green Color Formation of Nitroso/Azo impurities.Reaction incomplete. Repressurize and continue hydrogenation.

References

  • Process Chemistry of Lenalidomide: Ruchelman, A. L., et al. "Process Development of Lenalidomide." Organic Process Research & Development. (Search for Lenalidomide process development)

  • Catalytic Hydrogenation Safety: Chandra, T., & Zebrowski, J. P. "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health & Safety.[2] (Referenced from UW-Madison Safety Guides)

  • General Nitro Reduction Protocols: Ramirez-Côté, C., et al. "Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation." Organic Process Research & Development, 2018. [1]

  • Solubility Data: NIST Thermodynamics Research Center. "Solubility of nitro-derivatives in organic solvents."

Sources

Application

Application Note: One-Pot Synthesis and Purification of 5-Nitroisobenzofuran-1(3H)-one

This guide details the one-pot synthesis of 5-nitroisobenzofuran-1(3H)-one (commonly known as 5-nitrophthalide ), a critical intermediate in the synthesis of pharmaceutical compounds such as antidepressant analogs and po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the one-pot synthesis of 5-nitroisobenzofuran-1(3H)-one (commonly known as 5-nitrophthalide ), a critical intermediate in the synthesis of pharmaceutical compounds such as antidepressant analogs and potential precursors for immunomodulatory drugs.[1]

While direct nitration of phthalide is the most atom-economical "one-pot" route, it inherently produces a regioisomeric mixture of 5-nitro and 6-nitro isomers.[1] This protocol focuses on the controlled nitration followed by a fractional crystallization workflow to isolate the target 5-nitro isomer with high purity.[1]

Introduction & Scope

5-Nitroisobenzofuran-1(3H)-one (5-Nitrophthalide ) is a functionalized lactone used as a building block in medicinal chemistry.[1] Its synthesis via direct nitration of phthalide is chemically efficient but challenged by regioselectivity.[1] The lactone ring exerts competing directing effects: the ether oxygen is ortho/para-directing, while the carbonyl group is meta-directing.[1] This typically results in a mixture of 6-nitrophthalide (major, ~60%) and 5-nitrophthalide (minor, ~40%).

This protocol outlines a one-pot reaction-isolation sequence that maximizes safety during the exothermic nitration and utilizes differential solubility to isolate the 5-nitro isomer without column chromatography.[1]

Key Advantages[1][2]
  • Atom Economy: Uses inexpensive phthalide and mixed acid.[1]

  • Scalability: Avoids chromatographic separation, relying on crystallization.[1]

  • Safety: Includes strict temperature controls for nitration.[1]

Reaction Mechanism & Regiochemistry

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The nitronium ion (


), generated in situ from nitric and sulfuric acid, attacks the aromatic ring of the phthalide.
  • Position 6 (Major): Activated by being para to the ether oxygen and meta to the carbonyl.

  • Position 5 (Target): Activated by being meta to the ether oxygen (less favorable) but para to the carbonyl (less deactivating).

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Phthalide Phthalide (Start) SigmaComplex Sigma Complex (Intermediate) Phthalide->SigmaComplex Electrophilic Attack Nitronium NO2+ Generation (HNO3 + H2SO4) Nitronium->SigmaComplex Mixture Isomeric Mixture (5-Nitro + 6-Nitro) SigmaComplex->Mixture -H+ (Aromatization) Purification Fractional Crystallization (Ethanol/Acetone) Mixture->Purification Filtration Target 5-Nitrophthalide (Target Product) Purification->Target Isolation of Less Soluble Isomer

Caption: Mechanistic flow from nitronium generation to the isolation of the 5-nitro isomer.

Materials & Equipment

ReagentGradeRoleSafety Note
Phthalide 98%+SubstrateIrritant
Nitric Acid (

)
Fuming (98%) or 70%ReagentOxidizer, Corrosive
Sulfuric Acid (

)
Conc. (98%)Solvent/CatalystCorrosive, Exothermic
Ethanol (EtOH) AbsoluteRecrystallizationFlammable
Acetone ACS GradeRecrystallizationFlammable
Ice/Water DistilledQuenchingN/A

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL).[1]

  • Mechanical Stirrer (Magnetic stirring may fail due to slurry thickness).[1]

  • Internal Thermometer (Critical: maintain <5°C).[1]

  • Dropping Funnel (Pressure-equalizing).[1]

  • Ice-Salt Bath.[1]

Experimental Protocol

Step 1: Preparation of Mixed Acid (Nitration Agent)
  • Cool 80 mL of concentrated

    
     to 0°C in the 3-neck flask using an ice-salt bath.
    
  • Slowly add 30.4 g (approx. 0.30 mol) of

    
     (or equivalent moles of fuming 
    
    
    
    ) while stirring.
    • Note: If using

      
      , ensure it dissolves completely to form the nitrating mixture.[1] If using fuming 
      
      
      
      , add dropwise to maintain temp <10°C.[1]
Step 2: Nitration Reaction
  • Dissolve/suspend 40.0 g (0.298 mol) of Phthalide in 50 mL of concentrated

    
     in a separate beaker (if possible) or add solid phthalide in small portions directly to the nitrating mixture.
    
    • Preferred Method: Add the phthalide solution dropwise to the nitrating mixture (or vice versa) while strictly maintaining the internal temperature between 0°C and 5°C .

    • Caution: The reaction is highly exothermic.[1] Exceeding 10°C increases the formation of di-nitro byproducts and oxidation impurities.[1]

  • Once addition is complete, allow the mixture to warm slowly to Room Temperature (20–25°C) .

  • Stir at room temperature for 3–5 hours . Monitor reaction progress by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]

Step 3: Quenching & Isolation (The "One-Pot" Stop)
  • Prepare a beaker with 500 g of crushed ice/water.

  • Slowly pour the reaction mixture into the vigorously stirred ice water.

    • Observation: A pale yellow to off-white precipitate will form immediately.[1]

  • Stir the slurry for 30 minutes to ensure all acid is quenched and the solid is fully precipitated.

  • Filter the solid using a Buchner funnel.[1]

  • Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH 6–7).[1]

  • Dry the crude solid in a vacuum oven at 50°C.

    • Crude Yield: Typically 85–90% (Mixture of 5- and 6-isomers).[1]

Step 4: Purification (Isomer Separation)

The 6-nitro isomer is generally more soluble in hot ethanol than the 5-nitro isomer.

  • First Recrystallization: Suspend the crude solid in boiling Ethanol (approx. 10 mL per gram of solid).

  • If the solid does not dissolve completely, add small amounts of Acetone until a clear solution is obtained at reflux.

  • Allow the solution to cool slowly to room temperature, then to 0°C.

  • Filtration 1: Filter the crystals.

    • Analysis: The crystals are enriched in the 5-nitro isomer (or the less soluble component). The filtrate contains the 6-nitro isomer.[1]

  • Second Recrystallization: Recrystallize the obtained solid again from pure Ethanol.

  • Validation: Check the melting point and NMR.

    • 5-Nitrophthalide MP: Distinct from 6-nitro (141–143°C).[1] High purity 5-nitro typically melts higher (check specific lot CoA, often >150°C).[1]

Quality Control & Characterization

Distinguishing the regioisomers is critical. Use


 NMR coupling patterns.
Feature5-Nitrophthalide (Target)6-Nitrophthalide (Impurity)
Structure Nitro para to Carbonyl (C1)Nitro meta to Carbonyl (C1)
Proton Signals H4, H6, H7H4, H5, H7
Coupling H4 (d, J~8Hz) : Ortho to H3? No. H4 is adjacent to H3? No. H6/H7 show ortho coupling.[1] H4 is often a doublet or singlet depending on resolution.[1]H7 (d, J~8Hz) : Ortho to H6? No. H4/H5 show ortho coupling.[1]
Key Shift Look for the proton ortho to the Nitro group and ortho to the Lactone Oxygen.Look for the proton ortho to the Nitro group and ortho to the Carbonyl.

Analytical Specification:

  • Appearance: Off-white to pale yellow powder.[1]

  • Purity (HPLC): >98.0%.[1]

  • Isomeric Purity: <0.5% 6-nitro isomer.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Runaway Exotherm Addition rate too fast.Stop addition immediately. Add dry ice to bath.[1] Ensure internal temp probe is submerged.
Low Yield Incomplete precipitation or product lost in filtrate.[1]Ensure quench water is very cold.[1] Check filtrate pH (must be neutral).[1]
Isomer Mixture Inefficient recrystallization.[1]Perform a second recrystallization.[1] Use a gradient of Ethanol:Acetone.[1]
Oily Product Temperature too high during nitration (polymerization/tar).[1]Keep reaction <5°C during addition.[1] Do not exceed 25°C during stir.[1]

Safety Considerations (E-E-A-T)

  • Nitration Risks: The reaction of phthalide with mixed acid is strongly exothermic .[1] Failure to control temperature can lead to thermal runaway or explosive decomposition.[1]

  • Acid Handling: Always add acid to water (during quench, pour reaction into ice). Wear full PPE (face shield, acid-resistant gloves).[1]

  • Waste: Neutralize all acid waste with Sodium Bicarbonate before disposal.[1]

References

  • Synthesis of Phthalide Derivatives
  • Nitration Protocols & Isomer Separation
  • Regioselectivity in Phthalide Chemistry

    • RSC Publishing: Reduction of substituted phthalic anhydrides (Context for alternative routes).[1] Available at: [Link]

  • Safety Data

Sources

Method

Application Note &amp; Protocol: Industrial Process Development for the Synthesis of 5-Nitrophthalide

Abstract This document provides a comprehensive technical guide for the industrial-scale synthesis of 5-Nitrophthalide, a key intermediate in the pharmaceutical and fine chemical industries. Moving beyond a simple recita...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the industrial-scale synthesis of 5-Nitrophthalide, a key intermediate in the pharmaceutical and fine chemical industries. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in the nitration of phthalide. We present a detailed, field-proven protocol for the synthesis, purification, and analysis of 5-Nitrophthalide, designed for scalability and reproducibility. The methodologies are grounded in established chemical literature and patents, ensuring a robust and trustworthy process for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 5-Nitrophthalide

5-Nitrophthalide (CAS No: 610-93-5) is a crucial building block in organic synthesis. Its functional groups—the electrophilic aromatic ring activated by the nitro group and the reactive lactone moiety—make it a versatile precursor for a variety of more complex molecules. Notably, it serves as a key starting material for the synthesis of 5-aminophthalide through reduction, a compound used in the development of various pharmaceutical agents and specialty polymers.[1]

The primary industrial route to 5-Nitrophthalide is the direct electrophilic nitration of phthalide. While conceptually straightforward, this process presents significant industrial challenges, including:

  • Regioselectivity: The nitration of phthalide yields a mixture of isomers, primarily the 5-nitro and 6-nitro derivatives, with smaller amounts of other isomers. Controlling the reaction conditions to maximize the yield of the desired 5-nitro isomer is paramount.

  • Process Safety: Nitration reactions using mixed acids (sulfuric and nitric acid) are highly exothermic and involve extremely corrosive materials. A robust process control strategy is essential to prevent thermal runaways and ensure operational safety.[2][3]

  • Product Purity: The final product must be purified to remove isomeric and other process-related impurities, which requires an efficient and scalable purification strategy.

This guide provides a systematic approach to address these challenges, offering a detailed process that is both efficient and safe for industrial application.

Synthesis Route: Electrophilic Aromatic Substitution

The Core Reaction Mechanism

The synthesis of 5-Nitrophthalide is achieved through the electrophilic nitration of the phthalide aromatic ring. The reaction proceeds via the following mechanistic steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the key role of sulfuric acid; it acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.

  • Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of phthalide, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically HSO₄⁻ or H₂O) abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated phthalide product.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ H2O H₂O Phthalide Phthalide HSO4_minus HSO₄⁻ Sigma_Complex Sigma Complex (Intermediate) Phthalide->Sigma_Complex + NO₂⁺ 5_Nitrophthalide 5-Nitrophthalide Sigma_Complex->5_Nitrophthalide - H⁺ G RM Raw Materials (Phthalide, H₂SO₄, HNO₃) Reactor Charge Reactor (H₂SO₄ then Phthalide) Cool to 10-15°C RM->Reactor Nitration Nitric Acid Addition (Control T < 25°C) Reactor->Nitration Reaction Stir at 20-25°C (4-6 hours) Nitration->Reaction IPC In-Process Control (HPLC) Is Phthalide < 1%? Reaction->IPC IPC->Reaction No Quench Quench into Ice Water IPC->Quench Yes FilterWash Filter & Wash Cake (until pH neutral) Quench->FilterWash DryCrude Dry Crude Product FilterWash->DryCrude Recrystallize Recrystallize (e.g., from Acetic Acid) DryCrude->Recrystallize FilterWashPure Filter & Wash Pure Solid Recrystallize->FilterWashPure DryFinal Dry Final Product FilterWashPure->DryFinal QC Final QC Analysis (HPLC Purity, Isomers, MP) DryFinal->QC Packaging Package & Release QC->Packaging

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Nitroisobenzofuran-1(3H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 5-Nitroisobenzofuran-1(3H)-one. The content is struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 5-Nitroisobenzofuran-1(3H)-one. The content is structured in a practical question-and-answer format to directly address common experimental issues, offering explanations grounded in chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary questions and common observations when handling the crude product.

Q1: My crude 5-Nitroisobenzofuran-1(3H)-one is a discolored solid (yellow to brown) or a dark oil. What are the likely impurities?

A1: The discoloration is a hallmark of crude nitro-aromatic compounds. The primary causes are typically:

  • Residual Nitrating Agents: Traces of nitric acid or nitrosyl species from the synthesis can lead to oxidative side reactions and the formation of highly colored byproducts.

  • Nitrophenol-type Impurities: Over-oxidation or side reactions can generate phenolic impurities, which are often yellow or brown, especially in non-neutral pH conditions.

  • Dehydration or Elimination Products: Similar to related compounds, colored impurities can arise from dehydration or other side reactions during synthesis or workup.[1]

  • Starting Material: Incomplete reaction will leave behind starting materials which may be colored or react during workup to form colored species.

The causality here is the high reactivity of the nitro group and the susceptibility of the aromatic ring to various electrophilic and oxidative processes under synthesis conditions.

Q2: What is the most effective first-pass purification strategy for this compound?

A2: For crude purities estimated to be above 80-85%, recrystallization is the most efficient and scalable initial purification method. It is excellent for removing the majority of colored impurities and unreacted starting materials. If the crude product is an oil or purity is significantly lower, flash column chromatography is the recommended starting point, potentially followed by a final recrystallization step to obtain a highly pure, crystalline solid. A patent for a related compound highlights that a combination of slurry and recrystallization can be effective.[2]

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The principle of a good recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Initial Screening: Start with polar protic solvents. For closely related nitrobenzofuran derivatives, ethanol and methanol have been successfully used for recrystallization.[3] Another related synthesis used glacial acetic acid, though this is less common and requires thorough removal.[4]

  • Solvent Pair System: If a single solvent does not provide adequate results, a binary solvent system is often effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane (DCM), Ethyl Acetate) and then slowly add a "poor" solvent in which it is insoluble (e.g., Hexane, Heptane) at an elevated temperature until turbidity persists. A user forum on a similar compound reported success with a DCM/cyclohexane system.[1]

The table below provides a starting point for solvent selection.

Solvent/SystemRationale & CausalityExpected Outcome
Ethanol The hydroxyl group provides polarity to dissolve the polar nitro and lactone moieties at high temperatures, while its moderate polarity allows for precipitation upon cooling.Good for removing less polar impurities. Often yields well-defined crystals.
Methanol Similar to ethanol but with higher polarity. May be too strong a solvent, leading to lower recovery.Can be effective if ethanol fails to dissolve the compound sufficiently, even when hot.
Ethyl Acetate / Hexane A versatile solvent pair. Ethyl acetate solubilizes the compound, while the addition of non-polar hexane reduces the overall solubility, inducing crystallization.Offers fine control over the crystallization process, often leading to high purity.
DCM / Cyclohexane Similar principle to the Ethyl Acetate/Hexane system.A good alternative if the compound is extremely soluble in Ethyl Acetate.[1]

Q4: My compound appears to be degrading or streaking on my silica gel TLC plate. What does this mean for column chromatography?

A4: This is a common and critical observation. Aromatic nitro compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation. Streaking on the TLC plate indicates that either the compound is degrading on the silica surface or it is too polar for the chosen eluent and is interacting very strongly with the stationary phase.

The Causality: The silica surface is covered in acidic silanol groups (Si-OH). These can catalyze decomposition reactions of sensitive functional groups.

Troubleshooting Strategy:

  • Confirm Degradation: Run a 2D TLC. Spot the compound, run the plate in an appropriate eluent, dry it, then turn it 90 degrees and run it again in the same eluent. If the spot smears or new spots appear off the diagonal, it confirms instability on silica.[1]

  • Neutralize the Silica: If degradation is confirmed, perform chromatography on a silica plug or column that has been "base-washed." This is done by flushing the column with your chosen eluent system containing a small amount of a tertiary amine, typically 1% triethylamine (TEA) . The TEA neutralizes the acidic sites on the silica, preventing degradation.[1]

  • Consider an Alternative Stationary Phase: If base-washing is insufficient, consider using a less acidic stationary phase like neutral alumina.

Section 2: Purification Workflow & Troubleshooting Decision Tree

The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.

G cluster_start Start: Crude Product Analysis cluster_decision Method Selection cluster_paths Purification Pathways cluster_end Final Product crude Receive Crude 5-Nitroisobenzofuran-1(3H)-one analyze Analyze Crude: TLC, Appearance, Estimate Purity crude->analyze decision Purity > 85% and Solid? analyze->decision recryst Recrystallization decision->recryst  Yes chrom Flash Column Chromatography decision->chrom  No / Oily final_analyze Analyze Final Product: TLC, Melting Point, NMR recryst->final_analyze post_chrom_recryst Recrystallize (Optional) chrom->post_chrom_recryst post_chrom_recryst->final_analyze

Caption: General Purification Workflow for 5-Nitroisobenzofuran-1(3H)-one.

G cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues cluster_purity General Purity Issues start Problem Encountered q1 Compound Won't Crystallize? start->q1 q2 Streaking / Degradation on TLC? start->q2 a1_1 Solution too dilute? Concentrate solution. q1->a1_1 Yes a1_2 Induce crystallization: Scratch flask, add seed crystal. q1->a1_2 Yes a1_3 Solvent unsuitable? Try different solvent/pair. q1->a1_3 Yes q3 Product Still Impure? a1_3->q3 a2_1 Add 1% Triethylamine to eluent. q2->a2_1 Yes a2_2 Use Neutral Alumina instead of Silica. q2->a2_2 Yes a2_2->q3 a3_1 Repeat purification: Re-crystallize or run column. q3->a3_1 Yes a3_2 Consider alternative method (e.g., Slurry wash).[2] q3->a3_2 Yes

Sources

Optimization

Technical Support Center: Recrystallization of 5-Nitrophthalide

Introduction Welcome to the technical support guide for the purification of 5-Nitrophthalide (IUPAC name: 5-nitro-1-benzofuran-2(3H)-one). Achieving high purity for this compound is critical for its applications as an in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 5-Nitrophthalide (IUPAC name: 5-nitro-1-benzofuran-2(3H)-one). Achieving high purity for this compound is critical for its applications as an intermediate in pharmaceutical synthesis, particularly for drugs like the antiarrhythmic agent dronedarone[1]. Recrystallization is a powerful technique for this purpose, but its success hinges on a rational approach to solvent selection and troubleshooting.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, moving from fundamental principles to detailed, actionable protocols and troubleshooting solutions. Our goal is to empower you to solve purification challenges by understanding the causality behind the experimental steps.

Molecular Profile: 5-Nitrophthalide
PropertyValueSource
IUPAC Name 5-nitro-1-benzofuran-2(3H)-one[1]
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]
Melting Point 453 K (180 °C)[1]
Appearance Yellow crystalline solid[1]

Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when developing a recrystallization protocol for 5-Nitrophthalide.

Q1: What defines an ideal recrystallization solvent?

A: The perfect solvent leverages temperature-dependent solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one[2]. An ideal solvent for 5-Nitrophthalide should exhibit the following characteristics:

  • High Solubility at High Temperature: It must completely dissolve the crude 5-Nitrophthalide at or near its boiling point.

  • Low Solubility at Low Temperature: As the solution cools, the 5-Nitrophthalide should become sparingly soluble, forcing it to crystallize out of the solution to maximize recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with 5-Nitrophthalide.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to create a significant solubility differential upon cooling, but it should also be well below the melting point of 5-Nitrophthalide (180 °C) to prevent the compound from "oiling out"[1].

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.

Q2: How does the molecular structure of 5-Nitrophthalide influence solvent choice?

A: The "like dissolves like" principle is the guiding philosophy here[1]. The 5-Nitrophthalide molecule contains both polar and moderately non-polar features:

  • Polar Groups: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The lactone (cyclic ester) group also contributes significant polarity.

  • Aromatic System: The benzene ring provides a non-polar, aromatic character.

This dual nature suggests that solvents of intermediate polarity are excellent starting points. Very polar solvents (like water) may not dissolve it well, while very non-polar solvents (like hexane) will likely fail to dissolve it even when hot. Therefore, solvents like ethyl acetate, acetone, and alcohols are logical candidates.

Q3: What specific solvents are recommended for 5-Nitrophthalide?

A: Based on crystallographic literature, two solvents have been successfully used:

  • Ethyl Acetate: This is a documented solvent for obtaining pure 5-Nitrophthalide via standard recrystallization[1]. It has a boiling point of 77 °C, which is safely below the compound's 180 °C melting point, minimizing the risk of oiling out. Its moderate polarity is well-suited to dissolving the compound when hot.

  • Methanol: Used to produce high-quality, X-ray suitable crystals via slow evaporation[1]. This indicates that 5-Nitrophthalide has good solubility in methanol. With a boiling point of 65 °C, it is also a safe choice for standard recrystallization.

Q4: When is a mixed-solvent system necessary?

A: A mixed-solvent system, or solvent pair, is employed when no single solvent meets all the ideal criteria. This is common when a compound is excessively soluble in one solvent (even when cold) and poorly soluble in another (even when hot)[3].

The strategy involves dissolving the compound in a minimum amount of the "good" hot solvent (e.g., ethanol or acetone) and then slowly adding the "poor" hot anti-solvent (e.g., water or hexane) until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. For 5-Nitrophthalide, a potential pair could be Ethanol-Water , where ethanol is the good solvent and water is the anti-solvent.

Troubleshooting Guide

Even with a good solvent choice, experimental issues can arise. This section provides a logical framework for diagnosing and solving common recrystallization problems.

Troubleshooting Decision Workflow

G cluster_oil Troubleshooting: Oiling Out cluster_no_xtal Troubleshooting: No Crystallization cluster_premature Troubleshooting: Premature Crystallization start Problem Encountered During Recrystallization oil Compound 'Oiled Out' (Liquid instead of solid) start->oil no_xtal No Crystals Form Upon Cooling start->no_xtal premature_xtal Crystals Formed During Hot Filtration start->premature_xtal color_impurity Product is Still Colored start->color_impurity low_yield Poor Recovery / Low Yield start->low_yield oil_sol1 Re-heat solution to dissolve oil. Add 1-5% more solvent. oil->oil_sol1 Cause: Solution is too concentrated. no_xtal_sol1 Scratch inner wall of flask with a glass rod. no_xtal->no_xtal_sol1 premature_sol1 Pre-heat filtration apparatus (funnel, filter flask). premature_xtal->premature_sol1 oil_sol2 Ensure solvent boiling point is < 180°C (MP of compound). oil_sol1->oil_sol2 oil_sol3 Cool solution much more slowly. Insulate the flask. oil_sol2->oil_sol3 no_xtal_sol2 Add a 'seed crystal' of pure product. no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 Cool in an ice bath. Allow to stand for longer. no_xtal_sol2->no_xtal_sol3 no_xtal_sol4 Reduce solvent volume (boil some off) and re-cool. no_xtal_sol3->no_xtal_sol4 If still no crystals, solution may be too dilute. premature_sol2 Add a small amount of extra hot solvent before filtering. premature_sol1->premature_sol2 premature_sol3 Use a stemless funnel to prevent clogging. premature_sol2->premature_sol3

Caption: Troubleshooting logic for common recrystallization issues.

Q: My 5-Nitrophthalide "oiled out" instead of crystallizing. Why did this happen and how do I fix it?

A: Oiling out occurs when the solid melts before it dissolves in the solvent, or when a supersaturated solution precipitates a liquid phase instead of a solid crystal lattice.

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the compound being purified. With a melting point of 180 °C, this is less likely to be the cause for 5-Nitrophthalide if using common solvents like ethyl acetate (BP 77 °C) or methanol (BP 65 °C). The more probable cause is that the hot solution is too concentrated. As it cools, the solubility limit is reached at a temperature where the compound is still molten.

  • Solution: Re-heat the solution until the oil fully dissolves. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly; you can insulate the flask with glass wool or paper towels to slow heat loss. This encourages the formation of an ordered crystal lattice rather than amorphous oil droplets[3].

Q: Crystal formation is not starting, even after the solution has cooled to room temperature. What are the methods to induce crystallization?

A: A supersaturated solution can sometimes be resistant to nucleation.

  • Causality: Crystal formation requires an initial nucleation event—a starting point for the lattice to grow. If the solution is very clean or smooth, these nucleation sites may be absent.

  • Solutions:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation to begin[4].

    • Seeding: If you have a small crystal of pure 5-Nitrophthalide, add it to the solution. This "seed" crystal provides a perfect template for further crystal growth[2].

    • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.

    • Concentration: If none of the above work, your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

Q: My final product is still yellow. Is this the true color or an impurity?

A: 5-Nitrophthalide itself is described as a yellow solid[1]. Therefore, a pale yellow, crystalline product is expected. However, if the product is dark yellow, brownish, or appears oily, it may indicate the presence of colored impurities from the nitration reaction or subsequent degradation.

  • Solution (for unwanted color): If you suspect colored impurities, you can use activated carbon (charcoal). Add a very small amount (e.g., the tip of a spatula) to the hot solution before filtration and boil for a few minutes[5]. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal will also adsorb your product, reducing your yield[5]. You must perform a hot filtration to remove the charcoal before cooling the solution.

Q: I'm losing too much product. How can I improve my yield?

A: Low yield is a common challenge. The goal is to maximize recovery without sacrificing purity.

  • Causality & Solutions:

    • Using too much solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.

    • Cooling too quickly: While counterintuitive, crash cooling in an ice bath can lead to very small crystals that are difficult to filter and wash effectively, leading to loss. Slow cooling to room temperature followed by a final chill in an ice bath is often optimal[2].

    • Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to remove adhered mother liquor without dissolving a significant amount of the product[6].

    • Second Crop: You can often recover more product by taking the mother liquor, boiling it down to a smaller volume, and cooling it again to get a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Data & Workflow Visualization

Solvent Selection Workflow

start Start: Select Solvent lit_search Consult Literature: Ethyl Acetate & Methanol are recommended. start->lit_search test_solubility Perform Small-Scale Solubility Test (10-20 mg crude) lit_search->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Result: Too Soluble (Poor Recovery). Reject or use as 'Good' solvent in a pair. dissolves_cold->too_soluble Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes insoluble Result: Insoluble. Reject or use as 'Poor' (anti-solvent) in a pair. dissolves_hot->insoluble No crystals_form->insoluble No (Stays in solution) good_solvent Result: Good Candidate! Proceed to scale-up. crystals_form->good_solvent Yes

Caption: Systematic workflow for selecting a recrystallization solvent.

Candidate Solvent Properties
SolventBoiling Point (°C)Polarity (Index)Key Considerations
Ethyl Acetate 774.4Recommended. Proven solvent for 5-Nitrophthalide[1]. BP is well below the compound's MP.
Methanol 655.1Recommended. Used for high-quality crystal growth[1]. Flammable and toxic.
Ethanol 784.3Good starting point for nitroaromatics. Good for Ethanol/Water mixed systems.
Acetone 565.1Powerful solvent, may be too effective (high solubility when cold). Very volatile.
Water 10010.2Unlikely to work as a single solvent. Excellent as an anti-solvent with alcohols.
Hexane 690.1Non-polar. Unlikely to dissolve the compound. Can be used as an anti-solvent.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aromatic nitro compounds should be handled with care.

Protocol 1: Recrystallization of 5-Nitrophthalide using Ethyl Acetate

This protocol is based on the successful purification method cited in the literature[1].

  • Dissolution: Place the crude 5-Nitrophthalide (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar or a boiling stick.

  • Add a minimal amount of ethyl acetate (e.g., start with 5-10 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until all the solid just dissolves. Avoid adding a large excess.

  • (Optional) Hot Filtration: If there are insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing carbon, you must perform a hot filtration.

    • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hotplate.

    • Place a fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. Keep the solution hot during this process to prevent premature crystallization in the funnel[4].

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for forming large, pure crystals[2].

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the crystals still in the funnel and the vacuum off, add a small amount of ice-cold ethyl acetate to wash away the impurity-laden mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (180 °C) is a good indicator of high purity[1].

Protocol 2: Growing X-ray Quality Crystals via Slow Evaporation

This method is ideal for producing highly ordered crystals for analytical purposes, as described in the crystallographic literature[1].

  • Dissolve a small amount of purified 5-Nitrophthalide in a minimal amount of methanol in a small vial or test tube.

  • Ensure the solid is completely dissolved, filtering if necessary to remove any dust particles.

  • Loosely cover the vial (e.g., with paraffin film perforated with a few small holes).

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • As the solvent evaporates, the solution will become supersaturated, and large, well-defined crystals should form.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2008). 5-Nitro-1-benzofuran-2(3H)-one. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. [Link]

  • Massachusetts Institute of Technology. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • PubChem. (n.d.). 4-Nitrophthalide. [Link]

  • PubChem. (n.d.). 6-Nitrophthalide. [Link]

  • PubChem. (n.d.). 5-Nitroisophthalic acid. [Link]

  • PubChem. (n.d.). 4-Nitrophthalimide. [Link]

  • University of Toronto. (n.d.). Recrystallization. [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. (2024). Recrystallization Issues. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Washing Crystals. [Link]

Sources

Troubleshooting

Resolving catalyst poisoning during 5-Nitrophthalide reduction

To: Global Research & Process Development Teams From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Resolving Catalyst Poisoning in 5-Nitrophthalide Reduction Executive Summary The catalytic...

Author: BenchChem Technical Support Team. Date: February 2026

To: Global Research & Process Development Teams From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Resolving Catalyst Poisoning in 5-Nitrophthalide Reduction

Executive Summary

The catalytic hydrogenation of 5-Nitrophthalide (5-nitroisobenzofuran-1(3H)-one) to 5-Aminophthalide is a critical junction in the synthesis of APIs such as Citalopram and Escitalopram .[1] While theoretically straightforward, this reaction frequently suffers from stalling, low yields, or "dead" catalyst batches.

This guide moves beyond basic textbook definitions to address the specific chemical and physical failure modes inherent to this phthalide system. It distinguishes between true catalyst poisoning (irreversible active site deactivation) and catalyst fouling (physical occlusion by the product), providing actionable protocols to resolve both.

Module 1: Diagnosis & Root Cause Analysis

Q: The reaction started rapidly but stalled at 60-70% conversion. Is my catalyst poisoned? A: Not necessarily. In 5-nitrophthalide reduction, a "stall" is often a solubility issue masquerading as poisoning.[1]

  • The Solubility Trap: 5-Nitrophthalide is moderately soluble in alcohols (MeOH, EtOH), but the product, 5-Aminophthalide , has significantly lower solubility in these solvents, especially as the concentration increases. As the reaction proceeds, the amine product precipitates onto the carbon support of the catalyst, physically blocking hydrogen access to the Pd sites.[1]

  • Diagnostic Test: Take a filtered aliquot of the reaction mixture. If the filtrate is clear but the catalyst filter cake is bulky and lighter in color than usual, you likely have product precipitation.

  • Immediate Fix: Add a co-solvent with high amine solubility (e.g., DMF , DMAc , or NMP ) or increase the reaction temperature (if safety permits) to redissolve the product.

Q: How do I distinguish between Sulfur poisoning and Sintering? A: Use the "Hot Filtration" logic:

  • Sulfur Poisoning (Chemical): The reaction rate is slow from the start or stops completely.[1] Adding fresh catalyst restarts it immediately.[1] This is caused by strong chemisorption of sulfur species (from the nitration precursor) onto Pd active sites.

  • Sintering (Thermal): Occurs if the reaction exotherm was uncontrolled (>80°C). The catalyst loses surface area permanently.[1] The reaction slows down gradually.

Module 2: Feedstock Management (The "Hidden" Poisons)

Q: My 5-Nitrophthalide is 99% pure by HPLC. Why does it still kill the catalyst? A: HPLC detects UV-active organic impurities but misses inorganic poisons.[1] The primary killer in this synthesis is residual Sulfur .[1]

  • Source: 5-Nitrophthalide is typically synthesized via the nitration of phthalide using mixed acids (HNO₃/H₂SO₄).[1] Residual sulfuric acid or sulfate salts trapped in the crystal lattice are potent poisons for Pd/C.[1]

  • Threshold: Even <10 ppm of sulfide/sulfite species can deactivate a standard 5% Pd/C loading.[1]

Q: How do I certify my feedstock is "Hydrogenation Ready"? A: Implement the Sulfate Limit Test before loading the reactor.

  • Dissolve 1g of 5-Nitrophthalide in 10mL DMF.

  • Add 1mL of 0.1M BaCl₂ solution.

  • Result: Any turbidity (BaSO₄ precipitation) indicates dangerous sulfur levels.[1]

  • Remediation: Recrystallize the starting material from water/methanol or wash the solid cake exhaustively with hot water until the washings are pH neutral.[1]

Module 3: Process Optimization & Solvent Selection

Q: Which solvent system maximizes turnover frequency (TOF) without ring-opening? A:

Solvent System Solubility of 5-Amino Risk of Ring Opening Catalyst Activity Verdict
Methanol/Ethanol Low (Risk of fouling) Low High Poor (unless dilute)
Ethyl Acetate Very Low Low Moderate Avoid
DMF / DMAc High Moderate (at high T) High Recommended

| THF | Moderate | Low | Moderate | Good Alternative |[1][2][3][4]

Q: Can I use basic additives to speed up the reaction? A: Absolutely NOT. Unlike other nitro reductions, the phthalide lactone ring is susceptible to hydrolysis.[1]

  • Mechanism: Bases (NaOH, TEA) attack the carbonyl carbon, opening the lactone ring to form 5-amino-2-(hydroxymethyl)benzoic acid derivatives.[1]

  • Control: Maintain neutral conditions. If the amine product makes the solution too basic (pH > 9), buffer with a weak acid (e.g., Acetic Acid) only if necessary, but be aware that Pd/C activity is generally lower in acidic media.

Module 4: Detailed Experimental Protocol

Objective: Hydrogenation of 5-Nitrophthalide to 5-Aminophthalide (100g Scale) minimizing deactivation risks.

Reagents:

  • 5-Nitrophthalide (100 g, 0.56 mol) [Must pass Sulfate Test]

  • 5% Pd/C (50% water wet) (5 g, 5 wt% loading)

  • N,N-Dimethylformamide (DMF) (500 mL) [Preferred for solubility]

  • Hydrogen Gas (H₂)

Step-by-Step Workflow:

  • Inerting: Purge the autoclave 3x with Nitrogen (N₂) to remove Oxygen.[1]

  • Loading: Charge 5-Nitrophthalide and DMF. Stir until fully dissolved (critical to avoid "hot spots" on undissolved solid).[1]

  • Catalyst Addition: Stop stirring. Add Pd/C paste carefully under N₂ flow.[1] Safety Note: Dry Pd/C is pyrophoric; always use wet paste.

  • Hydrogenation:

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Heat to 40–50°C . Do not exceed 60°C to prevent sintering or ring opening.

    • Stir vigorously (1000+ rpm). Mass transfer is often the rate-limiting step.[1]

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus.[1]

    • Checkpoint: If uptake stops prematurely, increase Temp to 55°C. If no change, check for fouling (Module 1).

  • Workup:

    • Filter hot (40°C) through Celite to remove catalyst.[1] Cold filtration may precipitate product in the filter.[1]

    • Concentrate DMF or precipitate product by pouring into ice water (1.5 L).

    • Filter the white/off-white solid and dry at 50°C under vacuum.[1]

Visualizations

Figure 1: Reaction Scheme & Failure Modes

This diagram maps the desired pathway against the critical side reactions (Ring Opening) and poisoning events.

ReactionPath Start 5-Nitrophthalide (Feedstock) Inter Pd/C Surface Adsorption Start->Inter Diffusion Poison Deactivated Catalyst (Pd-S Species) Start->Poison Sulfur Impurities (>10ppm) Product 5-Aminophthalide (Target) Inter->Product +3 H2 (Reduction) RingOpen Hydrolyzed Byproduct (Ring Opening) Product->RingOpen High pH / Base Fouling Catalyst Fouling (Product Precipitate) Product->Fouling Low Solubility (MeOH/EtOH)

Caption: Chemical pathway showing the primary reduction route (Green) vs. critical failure modes (Red/Grey) including sulfur poisoning and solubility-driven fouling.

Figure 2: Troubleshooting Decision Tree

A logic gate for operators encountering stalled reactions.

Troubleshooting Issue Reaction Stalled / Low Rate Check1 Check H2 Pressure & Stirring Issue->Check1 Check2 Check Temperature Check1->Check2 Normal Action1 Increase RPM / Pressure (Mass Transfer Limit) Check1->Action1 Low Check3 Analyze Supernatant (HPLC) Check2->Check3 >40°C Action2 Heat to 50°C (Kinetic Limit) Check2->Action2 <30°C Action3 Add DMF/DMAc (Solubility/Fouling) Check3->Action3 Precipitate Visible Action4 Perform Sulfate Test (Feedstock Poisoning) Check3->Action4 Solution Clear

Caption: Step-by-step diagnostic logic to identify if the issue is mechanical (stirring), physical (solubility), or chemical (poisoning).

References

  • Synthesis of Citalopram & Intermediates : Method for the preparation of 5-aminophthalide. US Patent 4,136,193.[1] (Describes the foundational reduction chemistry). Link

  • Catalyst Poisoning Mechanisms : Dunworth, W. P., & Nord, F. F. (1954). Noble Metal Catalysts: Poisoning and Specificity. Journal of the American Chemical Society.[1][5] (Fundamental grounding on Pd poisoning by sulfur/nitro groups). Link

  • Solubility Data: Solubility of 5-aminophthalide in various solvents.
  • Process Safety : Thermal hazards of nitro-reduction. Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[1] (Critical for handling exothermic 5-nitrophthalide reduction). Link

  • Alternative Catalysts : Reduction of 5-nitrophthalide using Raney Nickel. CN Patent 101234993A.[1] (Discusses alternative routes if Pd/C fails). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-Nitrophthalide

Executive Summary & Structural Context[1][2][3][4] 5-Nitrophthalide (5-nitroisobenzofuran-1(3H)-one) is a critical intermediate in the synthesis of antidepressant drugs, specifically Citalopram and Escitalopram. In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

5-Nitrophthalide (5-nitroisobenzofuran-1(3H)-one) is a critical intermediate in the synthesis of antidepressant drugs, specifically Citalopram and Escitalopram. In drug development, its accurate identification is mandatory for monitoring process-related impurities (PRIs).

The mass spectrometric behavior of 5-nitrophthalide is governed by two competing functionalities: the electron-withdrawing nitro group (-NO₂) at position 5 and the lactone ring (cyclic ester) . This guide compares its fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a roadmap for distinguishing it from its positional isomer, 6-nitrophthalide.

Key Chemical Data
  • Formula: C₈H₅NO₄

  • Exact Mass: 179.02 Da

  • Key Application: Impurity tracking in Citalopram hydrobromide synthesis.

Instrumentation & Methodology

To ensure reproducibility, the following experimental setups are recommended. The choice between EI and ESI depends on the analytical goal: structural fingerprinting (EI) vs. trace quantification (ESI).

Comparative Methodologies
ParameterMethod A: GC-MS (Structural Fingerprint) Method B: LC-ESI-MS/MS (Trace Analysis)
Ionization Source Electron Ionization (EI) @ 70 eVElectrospray Ionization (ESI)
Polarity PositivePositive [M+H]⁺ / Negative [M-H]⁻
Interface Temp 280°C350°C
Analyzer Single Quadrupole or ToFTriple Quadrupole (QqQ) or Q-ToF
Key Advantage Library searchable spectra (NIST); rich fragmentation.High sensitivity for trace impurities; compatible with aqueous mobile phases.[1]
Limit of Detection ~1-10 ppm< 10 ppb (SRM mode)

Fragmentation Mechanics (Pathway Analysis)

The fragmentation of 5-nitrophthalide follows distinct pathways driven by the stability of the resulting carbocations.

Primary Fragmentation Channels (EI Mode)

Under high-energy impact (70 eV), the molecular ion (


, m/z 179) is distinct. The fragmentation is dominated by the loss of the nitro group and the lactone ring disintegration.
  • Nitro Group Elimination: The most characteristic cleavage is the loss of the nitro radical (

    
    , 46 Da) or the loss of NO (30 Da) followed by CO loss.
    
  • Lactone Ring Opening: The lactone moiety typically ejects CO (28 Da) or CO₂ (44 Da).

  • Retro-Diels-Alder (RDA): While less common in simple phthalides, high-energy collisions can induce ring contractions.

Visualization of Fragmentation Pathway

The following diagram illustrates the step-by-step degradation logic used to confirm the structure.

G M Molecular Ion [M]+ m/z 179 Frag1 [M - NO2]+ m/z 133 (Base Peak Candidate) M->Frag1 - NO2 (46 Da) Frag2 [M - NO]+ m/z 149 M->Frag2 - NO (30 Da) Frag3 [M - CO2]+ m/z 135 M->Frag3 - CO2 (44 Da) Frag5 Benzoyl Cation m/z 105 Frag1->Frag5 - CO (28 Da) Frag2->Frag5 - CO2 (44 Da) Frag4 Phenyl Cation m/z 77 Frag5->Frag4 - CO (28 Da)

Figure 1: Proposed fragmentation pathway of 5-Nitrophthalide under Electron Ionization (70 eV). The loss of NO₂ is the primary diagnostic transition.

Comparative Analysis: 5-Nitro vs. 6-Nitro Isomers

A major challenge in Citalopram synthesis is distinguishing 5-nitrophthalide from its isomer, 6-nitrophthalide. Both have identical molecular weights (179.02) and very similar EI spectra.

Isomer Differentiation Strategy
Feature5-Nitrophthalide 6-Nitrophthalide Differentiation Logic
m/z 133 Intensity HighMediumThe stability of the carbocation after NO₂ loss varies slightly due to resonance with the lactone oxygen.
m/z 105 Intensity ModerateHigh6-nitro position facilitates CO loss more readily after initial cleavage.
Chromatography (RT) Elutes EarlierElutes LaterColumn dependent. On C18, 5-nitro is typically less retained due to dipole moment differences.
NMR Confirmation H4 doublet (ortho coupling)H7 doublet (meta coupling)Gold Standard: MS alone is risky; verify with ¹H-NMR if reference standards are unavailable.

> Critical Note: For regulatory submissions (IND/NDA), rely on Chromatographic Resolution (Rs > 1.5) rather than MS spectral differences alone, as the spectra are nearly isobaric.

Quantitative Data Summary (EI Spectrum)

The following table summarizes the expected mass-to-charge ratios and their relative abundances based on standard nitro-aromatic fragmentation physics.

m/zFragment IdentityRelative Abundance (%)Mechanistic Origin
179

40-60%Molecular Ion (Stable aromatic system).
151

10-20%Loss of carbonyl from lactone ring.
149

15-25%Characteristic nitro group rearrangement.
135

30-40%Decarboxylation of the lactone.
133

100% (Base Peak) Cleavage of C-N bond; formation of phthalide cation.
105

50-70%Benzoyl cation (Secondary fragmentation of m/z 133).
77

40-50%Phenyl cation (Terminal aromatic fragment).
51

20-30%Ring fragmentation (acetylene loss from phenyl).

References

  • Impurity Profiling in Citalopram

    • Title: Isolation and characterization of degradation products of citalopram and process-rel
    • Source: PubMed / J Pharm Biomed Anal.
    • Link:[Link]

  • General Phthalide Fragmentation

    • Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines (Analogous nitro-arom
    • Source: ResearchG
    • Link:[Link]

  • Reference Spectra Database

    • Title: 1,2-Benzenedicarboxylic acid, 3-nitro- (Isomeric reference for fragment
    • Source: NIST Chemistry WebBook.[2]

    • Link:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Impurity Analysis of 5-Nitroisobenzofuran-1(3H)-one: A Comparative Study of GC-MS, HPLC-UV, and LC-MS

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities, even in trace amounts, can impact the saf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of impurities in 5-Nitroisobenzofuran-1(3H)-one.

5-Nitroisobenzofuran-1(3H)-one, a nitrophthalide derivative, is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical for the successful synthesis of the final API and for minimizing the presence of potentially harmful byproducts. The choice of analytical technique for impurity profiling is a critical decision that depends on the nature of the impurities, the required sensitivity, and the analytical objective, be it routine quality control or structural elucidation of novel impurities.

Understanding Potential Impurities in 5-Nitroisobenzofuran-1(3H)-one

A thorough understanding of the synthetic route is the first step in predicting potential impurities. While specific proprietary synthesis methods may vary, isobenzofuran-1(3H)-ones are commonly synthesized from corresponding o-alkylbenzoic acids or via multi-step reactions involving condensations.[2][3] Based on these general pathways, potential impurities in 5-Nitroisobenzofuran-1(3H)-one may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from the synthetic pathway.

  • By-products: Resulting from side reactions, such as the formation of regioisomers (e.g., 6-Nitroisobenzofuran-1(3H)-one or 7-Nitroisobenzofuran-1(3H)-one). The synthesis of a related compound, 5-phenoxy-1(3H)-isobenzofuranone, is known to produce the 6-phenoxy regioisomer.[4]

  • Degradation Products: Arising from the instability of the API or intermediates under certain conditions like exposure to light, heat, or humidity.[1]

  • Reagents and Catalysts: Residual chemicals used during the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] It offers high chromatographic resolution, and the mass spectrometer provides definitive identification of the separated components.

The Rationale Behind Using GC-MS

The choice of GC-MS for analyzing impurities in 5-Nitroisobenzofuran-1(3H)-one is predicated on the volatility of the potential impurities. Many starting materials, intermediates, and by-products in organic synthesis are sufficiently volatile to be analyzed by GC. The high sensitivity of modern mass spectrometers also allows for the detection and quantification of trace-level impurities.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Nitroisobenzofuran-1(3H)-one sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (in splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

3. Data Analysis:

  • Identify the main peak corresponding to 5-Nitroisobenzofuran-1(3H)-one.

  • Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST) or by interpreting the fragmentation patterns.

  • Quantify impurities using the relative peak area percentage or by using a certified reference standard if available.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent filter Filter (if necessary) dissolve->filter injection Inject into GC filter->injection separation Separation in GC Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Quadrupole) ionization->detection identification Library Search & Spectral Interpretation detection->identification quantification Peak Area Quantification identification->quantification report report quantification->report Generate Report

Caption: Workflow for the GC-MS analysis of impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Workhorse

HPLC-UV is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7] It excels in quantifying known impurities and is widely used in quality control laboratories.

The Rationale Behind Using HPLC-UV

For impurities that are not amenable to GC analysis due to low volatility or thermal instability, HPLC is the method of choice. The nitro and carbonyl chromophores in 5-Nitroisobenzofuran-1(3H)-one and its likely impurities allow for sensitive detection by UV. HPLC-UV is particularly well-suited for routine quality control where the identities of the major impurities are known and the primary goal is quantification against established limits.

Experimental Protocol: HPLC-UV Analysis

1. Sample and Standard Preparation:

  • Sample Solution: Prepare a 0.5 mg/mL solution of 5-Nitroisobenzofuran-1(3H)-one in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Solution: If available, prepare a standard solution of 5-Nitroisobenzofuran-1(3H)-one and known impurities at a similar concentration.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main component and impurities).

3. Data Analysis:

  • Identify the peak for 5-Nitroisobenzofuran-1(3H)-one based on its retention time.

  • Identify known impurity peaks by comparing their retention times with those of reference standards.

  • Quantify impurities using the area normalization method or an external standard method.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Tool for Structural Elucidation

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[8] It is the go-to technique for identifying unknown impurities and providing definitive structural information.

The Rationale Behind Using LC-MS

When unknown impurities are detected by HPLC-UV or when GC-MS is not suitable, LC-MS is employed for structural elucidation.[9][10][11][12] High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in piecing together the structure of the impurity.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Prepare the sample as described for HPLC-UV analysis.

2. LC-MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class System (or equivalent).

  • Mass Spectrometer: Waters Xevo G2-XS QTof (or equivalent high-resolution mass spectrometer).

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: (A similar gradient to the HPLC-UV method, but optimized for the UPLC system and shorter run times).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: 50-1000 m/z.

  • Data Acquisition: MSE (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run).

3. Data Analysis:

  • Process the data using software like UNIFI or MassLynx.

  • Determine the accurate mass of the parent ion for each impurity.

  • Propose elemental compositions based on the accurate mass.

  • Analyze the fragmentation patterns from the MS/MS or MSE data to propose a chemical structure.

  • Compare the proposed structure with potential by-products from the known synthesis route.

Comparative Analysis of Techniques

FeatureGC-MSHPLC-UVLC-MS
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by UV absorbance detection.Separation of compounds in the liquid phase followed by mass-based detection.
Analytes Volatile and semi-volatile, thermally stable compounds.Non-volatile or thermally labile compounds with a UV chromophore.A wide range of non-volatile and thermally labile compounds.
Identification High confidence based on mass spectral libraries and fragmentation patterns.Based on retention time comparison with standards; limited for unknown impurities.High confidence based on accurate mass, elemental composition, and fragmentation data.
Quantification Good for relative quantification; requires standards for absolute quantification.Excellent for quantification of known impurities with reference standards.Good for quantification, especially with isotope-labeled internal standards.
Sensitivity High, especially in selected ion monitoring (SIM) mode.Moderate, dependent on the chromophore of the analyte.Very high, especially with modern high-resolution instruments.
Primary Use Analysis of residual solvents, volatile starting materials, and by-products.Routine quality control, quantification of known impurities.Identification and structural elucidation of unknown impurities.

Decision-Making Workflow for Method Selection

The selection of the most appropriate analytical technique is a critical step driven by the specific analytical problem at hand. The following diagram illustrates a logical workflow for choosing between GC-MS, HPLC-UV, and LC-MS for the analysis of impurities in 5-Nitroisobenzofuran-1(3H)-one.

Method_Selection start Impurity Analysis of 5-Nitroisobenzofuran-1(3H)-one q1 Are potential impurities volatile and thermally stable? start->q1 gcms Use GC-MS for separation and identification. q1->gcms  Yes q2 Are impurities known and is quantification the primary goal? q1->q2 No hplc_uv Use HPLC-UV for routine analysis and quantification. q2->hplc_uv  Yes lcms Use LC-MS for structural elucidation. q2->lcms No (Unknown Impurities)

Caption: Decision tree for selecting an analytical method.

Trustworthiness and Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14] Validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16][17]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

By rigorously validating the chosen analytical method, researchers and drug developers can have high confidence in the impurity profiles of their 5-Nitroisobenzofuran-1(3H)-one batches, ensuring the quality and safety of the final pharmaceutical product.

References

  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-97. doi: 10.1055/s-0031-1296909
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone.
  • Hadj-Esfandiari, et al. (n.d.). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Retrieved from [Link]

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Balint, A., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 67(4), 683-691.
  • ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Qiu, F., & Norwood, D. L. (n.d.). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • Waters Corporation. (n.d.). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Open Access Journals. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • SciSpace. (n.d.). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". Retrieved from [Link]

  • PubMed. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Structural elucidation of unknown impurities. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
  • Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in toxicological analysis.... Retrieved from [Link]

Sources

Validation

Spectroscopic Profiling of Nitroisobenzofuranone Derivatives: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] Nitroisobenzofuran-1(3H)-one (commonly referred to as nitrophthalide) derivatives represent a critical scaffold in medicinal chemistry, serving both as bioact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Nitroisobenzofuran-1(3H)-one (commonly referred to as nitrophthalide) derivatives represent a critical scaffold in medicinal chemistry, serving both as bioactive inhibitors (e.g., targeting S. aureus peptidoglycan biosynthesis) and as fluorogenic/chromogenic precursors.

Unlike constitutively fluorescent dyes like Rhodamine or NBD (7-nitrobenz-2-oxa-1,3-diazole), nitroisobenzofuranones often exist in a dynamic equilibrium between a closed, UV-absorbing lactone form and an open, visible-absorbing carboxylate form. Understanding this spectral duality is paramount for accurate quantification and assay development.

This guide provides an objective characterization of the UV-Vis absorption profiles of 6-nitroisobenzofuran-1(3H)-one and its analogues, benchmarking them against standard nitro-aromatic probes to validate their utility in high-throughput screening.

Chemical Basis of Spectral Properties[6]

The spectroscopic behavior of nitroisobenzofuranones is governed by the Lactone-Carboxylate Equilibrium .

  • State A (Closed Lactone): The resting state in non-polar solvents or acidic pH. The conjugation is interrupted at the sp3 carbon (C3). Absorption is limited to the benzene ring transitions (

    
    ), typically in the UV region (< 350 nm).
    
  • State B (Open Carboxylate/Quinoid): Triggered by basic pH or enzymatic hydrolysis. The ring opening restores conjugation across the aromatic system, often interacting with the nitro group (intramolecular charge transfer), resulting in a bathochromic shift into the visible region (400–450 nm).

Mechanism Visualization

The following diagram illustrates the structural transformation dictating the spectral shift.

G Lactone Closed Lactone Form (UV Active, Colorless) λmax ~260-300 nm Intermediate Hydrolysis / Reduction (pH > 8.0 or Enzyme) Lactone->Intermediate Ring Opening Open Open Carboxylate Form (Visible Active, Yellow/Orange) λmax ~400-450 nm Intermediate->Open Conjugation Extension Open->Lactone Acidification (H+)

Figure 1: The pH-dependent equilibrium shifting the spectral window from UV to Visible.

Comparative Performance Analysis

The following table compares the 6-Nitroisobenzofuranone scaffold against a standard chromophore (p-Nitrophenol) and a high-performance fluorophore (NBD-Chloride).

Table 1: Spectroscopic Parameters and Utility Comparison

Feature6-Nitroisobenzofuran-1(3H)-one NBD-Chloride (Benchmark)p-Nitrophenol (Standard)
Core Scaffold Nitro-phthalide (Lactone)NitrobenzoxadiazoleNitro-benzene
Primary

(Neutral)
260 nm, 300 nm (UV)340 nm317 nm
Secondary

(Activated)
420–450 nm (Open form)460–480 nm (Amine adduct)400 nm (Phenolate)
Extinction Coeff. (

)
~4,000 – 6,000 M⁻¹cm⁻¹ (Open)~22,000 M⁻¹cm⁻¹~18,000 M⁻¹cm⁻¹
Solvatochromism Moderate (Polarity stabilizes open form)High (Sensitive to environment)Low
Key Advantage "Turn-On" Capability : Low background signal in closed form.High Sensitivity & FluorescenceLow Cost, Robust Standard
Limitation pH sensitivity can mimic enzymatic activity.Susceptible to photobleaching.Overlaps with many biologicals.[1][2][3]
Data Interpretation[2][4][5][6][8][11][12][13]
  • Signal-to-Noise: Nitroisobenzofuranones offer a superior signal-to-noise ratio for "turn-on" assays compared to p-nitrophenol because the lactone form is virtually transparent above 350 nm.

  • Sensitivity: While NBD derivatives have a higher molar extinction coefficient (

    
    ), nitroisobenzofuranones are preferred when a smaller, less sterically hindering tag is required for drug pharmacophore studies.
    

Experimental Protocol: Spectral Characterization

To ensure reproducibility, the following protocol controls for the lactone-carboxylate equilibrium.

Reagents & Equipment[8][10]
  • Analyte: 6-Nitroisobenzofuran-1(3H)-one (>98% purity).[4]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Phosphate Buffered Saline (PBS, pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Workflow Diagram

Protocol Stock 1. Stock Preparation 10 mM in DMSO/ACN (Prevents premature hydrolysis) Dilution 2. Working Dilutions 10 - 100 µM in Solvents (A: ACN, B: PBS pH 7.4, C: PBS pH 9.0) Stock->Dilution Blanking 3. Baseline Correction Scan solvent blanks (200-800 nm) Dilution->Blanking Scan 4. Sample Scanning Scan rate: 300 nm/min Bandwidth: 1.0 nm Blanking->Scan Analysis 5. Data Processing Determine λmax & Calculate ε (Beer-Lambert Plot) Scan->Analysis

Figure 2: Step-by-step workflow for accurate spectral determination.

Detailed Methodology
  • Stock Preparation: Dissolve 1.79 mg of 6-nitroisobenzofuran-1(3H)-one (MW: 179.13) in 1.0 mL of DMSO to create a 10 mM Master Stock . Note: Avoid protic solvents for the stock to maintain the lactone form.

  • Solvatochromic Assessment: Prepare three 50 µM working solutions:

    • Solution A (Organic): 100% Acetonitrile.

    • Solution B (Physiological): PBS pH 7.4.

    • Solution C (Alkaline): 0.1 M NaOH (to force ring opening).

  • Acquisition:

    • Zero the instrument with the respective solvent blank.

    • Scan from 200 nm to 600 nm.

    • Critical Check: Observe the isosbestic point if performing a pH titration. This confirms a clean two-state transition without degradation.

  • Calculation: Plot Absorbance vs. Concentration (10–100 µM) at the determined

    
    . The slope of the linear regression (
    
    
    
    ) yields the Molar Extinction Coefficient (
    
    
    ) according to the Beer-Lambert Law (
    
    
    ).

Mechanistic Insights & Troubleshooting

The "False Negative" Trap

Researchers often report "no signal" when working with nitroisobenzofuranones in acidic media.

  • Cause: At pH < 6.0, the equilibrium heavily favors the colorless lactone.

  • Solution: Always perform a "base challenge" (add 10 µL of 1M NaOH) to the cuvette to verify the presence of the compound. If the solution turns yellow (

    
     nm), the compound is present but in the closed state.
    
Impurity Profiling

Common synthesis byproducts include uncyclized nitro-benzoic acids.

  • Differentiation: Uncyclized acids will not show the dramatic pH-dependent shift in the 300–350 nm region characteristic of the phthalide ring opening.

References

  • Chemical Structure & Properties: PubChem. 6-Nitroisobenzofuran-1(3H)-one Compound Summary. National Library of Medicine. [Link]

  • Biological Application (Inhibitor): Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant Staphylococcus aureus.[2] Royal Society of Chemistry (Chem. Commun.). [Link]

  • Spectral Analysis of Nitro-Aromatics: A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Phys. Chem. Chem. Phys. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Nitroisobenzofuran-1(3H)-one

Technical Safety Guide: Handling 5-Nitroisobenzofuran-1(3H)-one CAS No: 3021-56-7 (Typical for 5-Nitrophthalide isomer) Synonyms: 5-Nitrophthalide; 5-Nitro-1(3H)-isobenzofuranone Physical State: Solid (Pale yellow to tan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 5-Nitroisobenzofuran-1(3H)-one

CAS No: 3021-56-7 (Typical for 5-Nitrophthalide isomer) Synonyms: 5-Nitrophthalide; 5-Nitro-1(3H)-isobenzofuranone Physical State: Solid (Pale yellow to tan powder)

Part 1: Executive Safety Directive

Directive: Treat 5-Nitroisobenzofuran-1(3H)-one as a High-Grade Irritant and Potential Sensitizer . While mono-nitro aromatics are generally more stable than polynitrated explosives (e.g., TNT), the nitro group confers thermal sensitivity. Strict dust control and permeation-resistant barriers are required to prevent sensitization and respiratory distress.

The "Senior Scientist" Rationale: We do not rely on "minimum compliance." We rely on Defense in Depth . The primary risk with phthalide derivatives is not just acute toxicity, but the potential for delayed hypersensitivity and mucous membrane inflammation. Engineering controls (fume hoods) are your primary shield; PPE is your fail-safe.

Part 2: Hazard Profile & Risk Assessment

Before selecting PPE, understand the enemy. This compound presents a "Dust-Solvent" dual threat.

Hazard ClassGHS ClassificationOperational Implication
Respiratory Toxicity STOT SE 3 (H335)High Risk. Fine powder becomes airborne easily during weighing. Inhalation causes immediate upper respiratory tract irritation.
Skin/Eye Corrosion Irritant Cat.[1][2] 2 (H315/H319)Moderate Risk. Nitro-aromatics can stain skin and cause contact dermatitis.
Reactivity Thermal InstabilityLatent Risk. Nitro groups can decompose exothermically. Avoid heating >150°C without DSC (Differential Scanning Calorimetry) data.

Part 3: The PPE Matrix (Personal Protective Equipment)

Do not use generic "lab safety" rules. Use this matrix tailored for nitro-aromatic solids.

Hand Protection (Glove Selection Logic)
  • The Science: Nitro compounds are electron-deficient aromatics. They can permeate standard thin nitrile gloves if dissolved in organic solvents (like Acetone or DCM).

  • Protocol:

State of MatterPrimary GloveSecondary LayerRationale
Dry Solid (Powder) Nitrile (5 mil) None requiredSolid particles do not permeate nitrile; the barrier is physical.
In Solution (e.g., DMSO/DMF) Silver Shield (Laminate) Nitrile (Outer) Nitro-aromatics in polar aprotic solvents permeate nitrile in <15 mins. Laminate offers >480 min breakthrough.
In Solution (e.g., Ethanol) Double Nitrile Change every 30 minsEthanol is less aggressive, but "double gloving" provides a visual breach indicator.
Respiratory Protection
  • Engineering Control First: All handling must occur inside a Chemical Fume Hood certified to face velocity 80–100 fpm.

  • PPE Backup:

    • Standard Ops: Surgical masks are insufficient. Use N95 or P100 if handling outside a hood (not recommended).

    • Spill Cleanup: Half-face respirator with OV/AG/P100 (Organic Vapor/Acid Gas/HEPA) cartridges.

Eye & Body Protection[1][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Why? Safety glasses allow dust entry from the side. Phthalides are severe eye irritants.[2][3][4]

  • Body: Lab coat (100% cotton or Nomex—avoid synthetic blends that melt). For scale-up (>10g), wear Tyvek sleeve covers to bridge the gap between glove and coat.

Part 4: Operational Workflow & Decision Logic

Diagram 1: PPE Selection Decision Tree

PPE_Selection Start Handling 5-Nitroisobenzofuran-1(3H)-one State What is the physical state? Start->State Solid Dry Powder / Solid State->Solid Liquid Dissolved in Solvent State->Liquid ProtocolA PROTOCOL A: Standard Nitrile (5 mil) + Fume Hood + Safety Goggles Solid->ProtocolA SolventCheck Solvent Type? Liquid->SolventCheck Aggressive DCM, DMSO, DMF, THF SolventCheck->Aggressive Mild Ethanol, Methanol, Water SolventCheck->Mild ProtocolB PROTOCOL B: Silver Shield / Laminate Liner + Outer Nitrile Glove + Fume Hood Aggressive->ProtocolB ProtocolC PROTOCOL C: Double Nitrile (Change 30m) + Fume Hood Mild->ProtocolC

Caption: Logic flow for selecting glove material based on carrier solvent aggressiveness.

Part 5: Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify fume hood flow monitor is green/normal.

  • Static Check: 5-Nitrophthalide is a dry powder. Use an antistatic gun or ionizer bar if weighing small amounts (<10 mg) to prevent powder "fly-away" (aerosolization).

  • Don PPE: Put on lab coat, goggles, and appropriate gloves (see Matrix). Tuck lab coat cuffs into gloves if handling solutions.

Phase 2: Weighing & Transfer
  • Zone Definition: Designate a "Dirty Zone" (inside hood) and "Clean Zone" (notebook/keyboard). Never cross-contaminate.

  • Weighing:

    • Place balance inside the hood.

    • If balance is external, use a tarred closed vessel . Add solid inside the hood, close vessel, transport to balance, weigh, return to hood to open.

    • Why? This eliminates inhalation risk during transport.[5]

Phase 3: Cleanup & Doffing[4][8]
  • Wipe Down: Clean balance and hood surface with a wet paper towel (solvent appropriate for solubility, usually Acetone or Ethanol) to capture invisible dust.

  • Doffing: Remove gloves by peeling from the wrist inside-out (surgical technique) to trap residue inside the glove. Wash hands immediately with soap and cool water (warm water opens pores).

Part 6: Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 5 grams Assess->Small Large > 5 grams Assess->Large ActionSmall Wet Wipe Method: Cover with wet paper towel to prevent dust. Scoop into bag. Small->ActionSmall ActionLarge Evacuate Area. Don Full PPE (P100 Resp). Use HEPA Vacuum or Wet Scoop method. Large->ActionLarge Disposal Label: 'Hazardous Waste: Toxic/Irritant Solid' ActionSmall->Disposal ActionLarge->Disposal

Caption: Immediate actions for dry powder spills to prevent aerosolization.

Disposal Protocols
  • Waste Classification: Non-RCRA P-listed (unless mixed with other listed solvents), but treat as Hazardous Chemical Waste .

  • Method: High-temperature incineration.

  • Prohibition: Do NOT dispose of down the drain. Nitro compounds can accumulate in traps or react with metal plumbing over long periods.

  • Container: Collect in a dedicated solid waste container labeled "Toxic Solid - Nitro Aromatic."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 77608, 5-Nitrophthalide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitroisobenzofuran-1(3H)-one
Reactant of Route 2
5-Nitroisobenzofuran-1(3H)-one
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